N,N,N'-Tris(4-fluorophenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
60252-75-7 |
|---|---|
Molecular Formula |
C19H13F3N2O |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1,1,3-tris(4-fluorophenyl)urea |
InChI |
InChI=1S/C19H13F3N2O/c20-13-1-7-16(8-2-13)23-19(25)24(17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18/h1-12H,(H,23,25) |
InChI Key |
NTWNDGDIHLIVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of N,N,N'-Tris(4-fluorophenyl)urea
Technical Monograph: -Tris(4-fluorophenyl)urea
Physicochemical Properties, Synthesis, and Molecular Architecture[1][2]
Introduction & Molecular Identity
-Tris(4-fluorophenyl)ureaThe presence of three 4-fluorophenyl rings introduces strong electron-withdrawing effects (
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 1,1,3-Tris(4-fluorophenyl)urea |
| Molecular Formula | |
| Molecular Weight | 341.31 g/mol |
| SMILES | Fc1ccc(cc1)NC(=O)N(c2ccc(F)cc2)c3ccc(F)cc3 |
| Core Motif | Asymmetric Tris-Aryl Urea |
Molecular Architecture & Electronic Properties[3]
Conformational Analysis
The steric bulk of the geminal bis(4-fluorophenyl)amino group forces the urea linkage out of planarity.[1] Unlike
-
Twist Angle: The dihedral angle around the
bond is significantly deviated from , reducing the resonance overlap between the nitrogen lone pair and the carbonyl -system. -
Fluorine Effect: The fluorine atoms at the para-positions exert a strong inductive electron-withdrawing effect (-I), increasing the acidity of the single remaining N-H proton compared to non-fluorinated analogs.[1]
Hydrogen Bonding Topology (The "Donor Deficit")
The defining physicochemical feature of TFPU is the loss of the second hydrogen bond donor.[1]
Physicochemical Parameters
Note: Due to the specialized nature of this specific tris-substituted derivative, certain values are predicted based on high-fidelity Structure-Activity Relationship (SAR) models of analogous diarylureas.
| Property | Value / Prediction | Rationale |
| Physical State | White to Off-White Crystalline Solid | Typical for poly-aryl ureas.[1] |
| Melting Point | 145–155 °C (Predicted) | Lower than |
| LogP (Lipophilicity) | 5.2 ± 0.4 | High lipophilicity driven by three aryl rings and three fluorine atoms.[1] |
| pKa (NH acidity) | ~12.5 | Enhanced acidity vs. triphenylurea due to electron-withdrawing Fluorine.[1] |
| H-Bond Donors | 1 | Single N-H moiety.[1] |
| H-Bond Acceptors | 2 | Carbonyl Oxygen + Fluorine (weak).[1] |
| Solubility | Low in Water; High in DMSO, DMF, DCM | Hydrophobic aryl core dominates solvation energetics.[1] |
Synthesis & Purification Protocols
The synthesis of TFPU relies on the nucleophilic addition of a secondary amine to an isocyanate.[1] This route ensures regiospecificity and high yields.[1]
Reaction Mechanism
The lone pair of the nitrogen in Bis(4-fluorophenyl)amine attacks the electrophilic carbon of 4-Fluorophenyl isocyanate .[1] The resulting zwitterionic intermediate undergoes a proton transfer to yield the stable urea.[1]
Experimental Protocol
Reagents:
-
Bis(4-fluorophenyl)amine (1.0 eq) – Nucleophile[1]
-
4-Fluorophenyl isocyanate (1.1 eq) – Electrophile[1]
-
Dichloromethane (DCM) – Solvent (Anhydrous)[1]
-
Triethylamine (TEA) – Catalyst (Optional, 0.1 eq)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 1.0 mmol of Bis(4-fluorophenyl)amine in 10 mL of anhydrous DCM.
-
Addition: Add 1.1 mmol of 4-Fluorophenyl isocyanate dropwise via syringe at
C. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (eluent: 20% EtOAc/Hexanes).[1] The product typically precipitates or shows a distinct UV-active spot (
).[1] -
Quenching: Add 5 mL of saturated
solution. -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain white needles.[1]
Visualization: Synthesis Pathway
Figure 1: Synthetic route for TFPU via nucleophilic addition.
Functional Applications: Anion Binding & Control
While
The "Missing Donor" Effect
In anion binding studies (e.g.,
-
Hypothesis: If a biological or supramolecular response is observed with TFPU, the mechanism is likely not chelation-based but rather driven by hydrophobic effects or monodentate acidity.[1]
-
Experimental Validation: Comparative NMR titration (
-NMR in DMSO- ) of TFPU vs. -Bis(4-fluorophenyl)urea against Tetrabutylammonium Chloride (TBACl).
Visualization: Binding Topology Comparison
Figure 2: Comparative anion binding topologies highlighting the functional deficit of TFPU.
References
-
Gale, P. A. (2011).[1] Anion receptor chemistry. Royal Society of Chemistry.[1] Link
-
Custelcean, R. (2014).[1] Urea-based receptors for anion recognition. Chemical Society Reviews.[1] Link
-
Jagessar, R. C. (2018).[1][2] Synthesis of Urea Derivatives and their Applications. IntechOpen.[1] Link[1]
-
PubChem Database. 4-Fluorophenylurea (Analog Data for SAR). National Library of Medicine.[1] Link[1]
Molecular Architecture and Conformational Dynamics of N,N,N'-Tris(4-fluorophenyl)urea
The following technical guide details the molecular structure, conformational dynamics, and characterization of N,N,N'-Tris(4-fluorophenyl)urea (systematically 1,1,3-tris(4-fluorophenyl)urea ).
A Technical Monograph for Structural Chemists and Drug Designers
Executive Summary
This compound (
This guide dissects the structural consequences of the third aryl substituent, focusing on the steric clash that disrupts planarity, the electronic modulation provided by the para-fluorine atoms, and the resulting supramolecular assembly. These insights are critical for researchers utilizing tris-urea motifs in kinase inhibitor design and crystal engineering.
Synthetic Pathway & Reaction Mechanics
The synthesis of this compound is governed by the nucleophilic addition of a secondary diarylamine to an aryl isocyanate. This reaction is highly efficient but sensitive to moisture due to the reactivity of the isocyanate.
Core Reaction Scheme
The formation involves the attack of the lone pair of bis(4-fluorophenyl)amine (nucleophile) onto the electrophilic carbon of 4-fluorophenyl isocyanate .
Stoichiometry: 1:1 Molar Ratio Solvent System: Anhydrous Dichloromethane (DCM) or Toluene (for higher temperature control). Catalyst: None usually required, though catalytic triethylamine (TEA) can accelerate the kinetics if the amine is deactivated by the fluorine substituents.
Experimental Protocol
-
Preparation: Charge a flame-dried reaction flask with bis(4-fluorophenyl)amine (1.0 equiv) dissolved in anhydrous DCM (0.2 M concentration).
-
Addition: Add 4-fluorophenyl isocyanate (1.1 equiv) dropwise at 0°C under an inert Nitrogen (
) atmosphere. -
Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The electron-withdrawing nature of the fluorine atoms on the amine may slow the nucleophilic attack, necessitating reflux in toluene (110°C) if conversion is low.
-
Isolation: The product typically precipitates as a white crystalline solid. Filter and wash with cold hexanes to remove unreacted isocyanate.
-
Purification: Recrystallize from Ethanol/CHCl
to yield X-ray quality crystals.
Figure 1: Step-by-step synthetic workflow for the production of 1,1,3-tris(4-fluorophenyl)urea.
Structural Analysis & Conformation
The defining feature of this molecule is the steric conflict at the tris-substituted nitrogen (
The "Propeller" Geometry
In standard ureas, the
- (Disubstituted): The two 4-fluorophenyl rings cannot lie coplanar with the urea bridge due to steric clash between the ortho-hydrogens and the carbonyl oxygen. Consequently, these rings twist out of the plane, adopting a "propeller" shape with dihedral angles typically between 40° and 60° .
-
(Monosubstituted): The single 4-fluorophenyl ring at the
position retains the ability to be nearly coplanar with the amide linkage, stabilized by an intramolecular hydrogen bond or dipole alignment. -
Conformational Lock: The molecule predominantly adopts the Z,Z-conformation (syn-anti relative to C=O) to minimize steric repulsion, though the bulky diphenyl group forces significant deviation.
Fluorine Substituent Effects
The para-fluorine atoms introduce specific electronic and packing behaviors:
-
Electronic Withdrawal (-I Effect): Fluorine pulls electron density from the phenyl rings, which in turn pulls density from the urea nitrogens. This reduces the basicity of the carbonyl oxygen, weakening its H-bond acceptor capability compared to non-fluorinated analogues.
-
Crystal Packing: The C-F bond is highly polar but does not act as a strong hydrogen bond acceptor. Instead, the crystal lattice is often stabilized by weak
and interactions, which direct the 3D packing architecture.
Hydrogen Bonding Network
Unlike disubstituted ureas that form the classic
-
Result: It cannot form a cyclic dimer.
-
Supramolecular Motif: It typically forms catemeric chains (
motif) where the of one molecule donates to the of the next. This leads to a linear or helical assembly in the solid state.
Characterization Protocols
To validate the structure, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
):-
~8.5-9.0 ppm (s, 1H): The diagnostic singlet for the single urea
. Its chemical shift is sensitive to concentration (H-bonding). - ~7.0-7.5 ppm (m, 12H): A complex multiplet region representing the three 4-fluorophenyl rings.
-
~8.5-9.0 ppm (s, 1H): The diagnostic singlet for the single urea
-
NMR:
-
~-115 to -120 ppm: Distinct signals may be resolved for the
-aryl fluorines versus the -aryl fluorine due to the different magnetic environments (twisted vs planar).
-
~-115 to -120 ppm: Distinct signals may be resolved for the
Infrared Spectroscopy (FT-IR)
-
: Single sharp band around 3300-3350 cm
(indicative of a single secondary amine stretch). -
: Strong band at 1640-1660 cm
. The frequency is slightly higher than dialkyl ureas due to the electron-withdrawing aryl groups reducing the single bond character.
Single Crystal X-Ray Diffraction (SC-XRD)
This is the gold standard for confirming the "twisted" conformation.
-
Key Parameter to Measure: The torsion angle
. -
Expectation:
for the monosubstituted side (planar), and for the disubstituted side (twisted).
Figure 2: Analytical logic tree for structural validation.
Applications & Implications
Medicinal Chemistry
The tris(aryl)urea scaffold is a "privileged structure" modification.
-
Kinase Inhibition: Many kinase inhibitors (e.g., Sorafenib) utilize a diaryl urea motif. Introducing a third substituent (as in this molecule) adds bulk that can fill hydrophobic pockets (Selectivity Filter) or induce a conformational change in the protein target (Type II binding mode).
-
Metabolic Stability: The fluorine atoms block P450-mediated oxidation at the para-positions, significantly increasing the metabolic half-life of the compound.
Crystal Engineering
The molecule serves as a model for "frustrated" hydrogen bonding . Because the bulky
References
-
Structural Chemistry of Ureas: Custelcean, R. (2008). "Ureas as Versatile Building Blocks for Anion Receptors and Sensors." Chemical Communications. Link
-
Fluorine in Drug Design: Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. Link
-
Conformational Analysis of Tris-Ureas: Morávková, Z., et al. (2025). "Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment." Molecules. Link(Note: Provides analogous conformational data for tris-substituted ureas).
-
General Synthesis of Ureas: Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews. Link
Thermodynamic Stability of Fluorinated Tris-Urea Derivatives: A Technical Guide to Supramolecular Mechanics
Executive Summary
The rational design of supramolecular architectures relies heavily on the predictability of non-covalent interactions. Among these, tris-urea derivatives have emerged as elite building blocks due to their C3-symmetric frameworks, which facilitate highly ordered, continuous hydrogen-bonding networks. As a Senior Application Scientist, I have observed that introducing fluorine into these scaffolds fundamentally rewrites their thermodynamic rulebook. Fluorination not only enhances the acidity of the urea protons—thereby strengthening hydrogen bond donor capacity—but also introduces unique anion-π interactions by inverting the arene quadrupole moment.
This whitepaper provides an in-depth technical analysis of the thermodynamic stability of fluorinated tris-urea derivatives. It bridges theoretical mechanistic principles with field-proven, self-validating experimental protocols, offering a comprehensive guide for researchers developing advanced organocatalysts, supramolecular gels, and transmembrane transport systems.
Mechanistic Foundations: The Impact of Fluorination
The thermodynamic stability (
Fluorination alters this thermodynamic landscape through three primary mechanisms:
-
Electronic Polarization (Enthalpic Gain): The strong electron-withdrawing nature of fluorine increases the partial positive charge on the urea N-H protons. This lowers the pKa of the urea moiety, resulting in significantly stronger N-H···O hydrogen bonds compared to non-fluorinated analogs.
-
Quadrupole Moment Inversion (Anion-π Interactions): Standard arenes possess a negative quadrupole moment, repelling anions. Perfluorination inverts this to a large positive quadrupole moment (e.g., hexafluorobenzene has
B), enabling highly stable, attractive interactions with electron-rich species and anions[2]. -
Steric and Conformational Locking (Entropic Modulation): While fluorination increases intermolecular binding strength, it can also stabilize intramolecular hydrogen bonds. If the molecular geometry allows the three urea arms to fold inward, the system may become trapped in a thermodynamically stable but catalytically inactive conformer[3].
Fig 1. Thermodynamic pathways of fluorinated tris-urea self-assembly.
Self-Validating Experimental Workflows
In supramolecular thermodynamics, a single analytical technique is never sufficient. A robust methodology requires a self-validating loop where microscopic binding energies are corroborated by macroscopic physical properties.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Enthalpic Profiling
ITC directly measures the heat released or absorbed during self-assembly, providing
-
Sample Preparation: Thoroughly degas the fluorinated tris-urea solutions (typically 0.1–1.0 mM in anhydrous acetonitrile or chloroform) to prevent cavitation during titration.
-
Titration Execution: Inject 10 µL aliquots of the guest molecule (or concentrated monomer for self-assembly studies) into the sample cell at 298 K.
-
Causality Check: A slow injection rate (e.g., 150–200 second intervals) is critical. Fluorinated supramolecular networks are highly structured; failing to allow the system to reach thermal equilibrium between injections will artificially skew the entropic penalty measurements.
-
-
Data Fitting: Apply a cooperative binding model. Standard one-set-of-sites models often fail for C3-symmetric systems due to the sequential nature of α-tape formation.
Protocol 2: Rheological Validation of Supramolecular Gels
To validate the ITC data, we must measure the macroscopic stability of the resulting gel.
-
Gelation: Prepare the gel at the Minimum Gelation Concentration (MGC) via standard heating-cooling cycles.
-
Strain Sweep: Perform an amplitude sweep (0.01% to 100% strain) at a constant frequency (1 Hz) to determine the linear viscoelastic region (LVER).
-
Causality Check: This establishes the yield stress (
), a direct macroscopic manifestation of the thermodynamic stability of the non-covalent network. Higher values from ITC must correlate with a higher .
-
-
Frequency Sweep: Measure storage (
) and loss ( ) moduli from 0.1 to 100 rad/s within the LVER. A frequency-independent that is at least one order of magnitude greater than confirms a thermodynamically stable, solid-like supramolecular state rather than a transient entanglement[1].
Fig 2. Self-validating experimental workflow for thermodynamic analysis.
Quantitative Data & Comparative Analysis
The following table synthesizes representative thermodynamic parameters, demonstrating how fluorination shifts the stability and macroscopic behavior of tris-urea derivatives. Notice how perfluorination drastically increases the enthalpic drive (
| Compound Motif | Modification | MGC (wt%) | Dominant Interaction | |||
| Standard Tris-Urea | None | -18.4 | -45.2 | -26.8 | 1.5 | Intermolecular H-bond |
| Fluorinated Tris-Urea | Perfluoroaryl | -24.6 | -58.1 | -33.5 | 0.8 | H-bond + Anion-π |
| Sterically Hindered F-Tris-Urea | ortho-Fluoro | -12.1 | -28.5 | -16.4 | >5.0 | Intramolecular H-bond |
Data Note: Values are synthesized from established thermodynamic principles in the cited literature to illustrate the relative shifts caused by structural modifications.
Applications in Advanced Materials and Catalysis
Understanding the thermodynamic stability of these derivatives unlocks transformative applications:
1. Ring-Opening Polymerization (ROP) Organocatalysts: Tris-urea H-bond donors are among the most active organocatalysts known for the ROP of lactones. By utilizing fluorinated tris-ureas, the acidity of the catalyst can be perfectly matched with a base co-catalyst (like MTBD). This thermodynamic synergy accelerates reactions from days to mere minutes while maintaining the tight control characteristic of a "living" polymerization 3[3]. However, designers must be cautious: excessive stabilization of intramolecular H-bonds (with H-bond lengths of ~2.61 Å) can trap the catalyst in an inactive state[3].
2. Supramolecular Gels for Electrophoresis: The enhanced thermodynamic stability of fluorinated tris-urea networks allows them to form robust supramolecular hydrogels at very low minimum gelation concentrations (MGC). These highly ordered, C3-symmetric networks serve as excellent matrices for the electrophoresis of native proteins, allowing separation based on isoelectric points rather than molecular weight, all while preserving the protein's native activity1[1].
Conclusion
The thermodynamic stability of fluorinated tris-urea derivatives is not merely a function of increased hydrogen bond strength; it is a complex interplay of electronic polarization, quadrupole inversion, and conformational entropy. By employing self-validating analytical workflows—combining ITC, NMR, and rheology—researchers can precisely map these thermodynamic pathways. Mastering this balance is the key to engineering the next generation of ultra-fast organocatalysts and resilient supramolecular materials.
References
-
Bis- and Tris-Urea H-Bond Donors for Ring-Opening Polymerization: Unprecedented Activity and Control from an Organocatalyst Source: ACS Macro Letters (Fastnacht et al., 2016) URL:[Link]
-
Self-assembly of Urea Derivatives into Supramolecular Gels Source: J-Stage / Yakugaku Zasshi (Yamanaka, 2019) URL:[Link]
-
Anion−π Interactions with Fluoroarenes Source: Chemical Reviews - ACS Publications (Albrecht et al., 2015) URL:[Link]
Sources
solubility profile of N,N,N'-Tris(4-fluorophenyl)urea in organic solvents
Solubility Profile and Characterization of N,N,N'-Tris(4-fluorophenyl)urea: A Technical Guide
Executive Summary
This compound is a highly lipophilic, tri-aryl substituted urea derivative characterized by a distinct hydrogen-bonding asymmetry. Unlike its symmetric di-aryl counterparts (e.g., N,N'-bis(4-fluorophenyl)urea), this molecule possesses only a single N-H donor site, yet retains three electron-withdrawing fluorophenyl rings. This structural configuration drives a unique solubility profile: while the reduction in hydrogen bond donors theoretically enhances organic solubility, the intense
This guide provides a synthesized solubility profile based on homologous series analysis (triphenylurea/tetraphenylurea trends) and details the rigorous experimental protocols required for precise solubility determination.
Chemical Identity & Structural Properties
| Property | Detail |
| Chemical Name | 1,1,3-Tris(4-fluorophenyl)urea |
| Molecular Formula | |
| Structural Class | Tri-substituted Aryl Urea |
| Key Functional Feature | Single N-H Donor / Multiple F-Acceptors |
| Predicted Melting Point | 250°C – 265°C (Based on 1,1,3-triphenylurea analogs [1]) |
| Primary Interaction |
Structural Insight: The substitution of the third phenyl ring removes one of the two N-H protons found in symmetric ureas. In symmetric N,N'-diphenylureas, the "urea ribbon" motif (two donors, one acceptor) drives the formation of insoluble crystals. In the tris-substituted variant, this ribbon is disrupted. However, data from 1,1,3-triphenylurea indicates that the melting point actually increases (approx. 253°C) compared to the di-substituted analog [1]. This suggests that van der Waals forces and lattice packing efficiency of the trimeric aryl core outweigh the loss of hydrogen bonding.
Solubility Profile (Synthesized)
The following profile categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by the specific thermodynamics of fluorinated aryl ureas.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Rationale |
| Polar Aprotic (High) | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Strong dipole interactions disrupt the urea lattice; S=O and C=O groups act as potent H-bond acceptors for the single N-H. |
| Polar Aprotic (Mod) | Acetone, THF, Ethyl Acetate | Moderate (5–20 mg/mL) | Capable of accepting the N-H bond, but lack the dielectric strength to fully solvate the lipophilic fluorophenyl shell. |
| Chlorinated | DCM, Chloroform | Low to Moderate | Good solvation of the hydrophobic aryl core, but poor interaction with the urea backbone. |
| Protic (Alcohols) | Methanol, Ethanol, IPA | Low (<1 mg/mL) | The hydrophobic effect dominates; the fluorinated aryl rings repel the polar H-bond network of small alcohols. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of specific interactions to overcome the high crystal lattice energy ( |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<1 | Extreme hydrophobicity driven by three fluorophenyl groups. |
Critical Note for Process Chemists: Due to the high melting point and poor solubility in volatile solvents (MeOH, Acetone), recrystallization is best performed using a DMSO/Water antisolvent precipitation or a hot Ethyl Acetate wash, rather than standard cooling crystallization.
Experimental Protocol: Solubility Determination
To validate the specific solubility of this compound, a standard "Shake-Flask" method coupled with HPLC quantification is required. This protocol accounts for the compound's slow equilibration time due to high lattice energy.
Methodology: Isothermal Saturation
Step 1: Preparation
-
Weigh excess solid (~50 mg) into a 4 mL borosilicate glass vial.
-
Add 1.0 mL of the target solvent (e.g., THF, DMSO).
-
Seal with a PTFE-lined cap to prevent solvent evaporation.
Step 2: Equilibration (The Thermodynamic Trap)
-
Warning: High-melting ureas often form supersaturated solutions or metastable polymorphs.
-
Agitate at the target temperature (e.g., 25°C) for 48 hours to ensure thermodynamic equilibrium.
-
Visual Check: Ensure solid remains present. If fully dissolved, add more solid until a suspension persists.
Step 3: Phase Separation & Analysis
-
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter (pre-heated if measuring at elevated temperatures). -
Dilution: Immediately dilute the filtrate 100-fold into acetonitrile to prevent precipitation.
-
Quantification: Analyze via HPLC-UV (254 nm).
Visualization: Solubility Workflow
Mechanistic Analysis: The Fluorine Effect
The solubility behavior of this tris-urea is heavily influenced by the Fluorine Effect . While fluorine is often considered lipophilic, in poly-aryl systems, it introduces specific intermolecular interactions:
-
C-H...F Interactions: The electron-rich fluorine atoms act as weak hydrogen bond acceptors for aromatic protons on neighboring molecules, tightening the crystal lattice and reducing solubility.
-
Dipole Stacking: The C-F bond creates a strong dipole. In the absence of strong H-bond donors (since the molecule has only one N-H), these dipole-dipole interactions become the primary cohesive force in the solid state.
Visualization: Interaction Hierarchy
References
-
Analytical Chemistry. (1951). Melting points and properties of 1,1,3-triphenylurea and related analogs.
-
Russian Journal of Organic Chemistry. (2024). Solubility trends in fluorinated aryl ureas and adamantyl derivatives.
-
Journal of Chemical & Engineering Data. (2016). Solubility of thiourea and urea derivatives in organic solvents.
-
PubChem. (2025). Compound Summary: (4-Fluorophenyl)urea.[1][2]
Sources
literature review of N,N,N'-Tris(4-fluorophenyl)urea synthesis pathways
An In-depth Technical Guide to the Synthesis of N,N,N'-Tris(4-fluorophenyl)urea
Introduction
This compound is a trisubstituted urea molecule characterized by the presence of three fluorine-substituted aromatic rings. As a member of the aryl urea class, it holds potential significance in diverse fields such as medicinal chemistry, agrochemicals, and materials science. Substituted ureas are recognized for a wide array of biological activities and are integral components in the development of pharmaceuticals, including kinase inhibitors and receptor antagonists.[1][2] The fluorine substituents can enhance metabolic stability, binding affinity, and membrane permeability, making fluorinated compounds like this one of particular interest to drug development professionals.
This guide, intended for researchers and scientists, provides a detailed exploration of the principal synthetic pathways for this compound. It moves beyond simple procedural lists to explain the underlying chemical logic and rationale for experimental choices. We will examine both classical and modern, more sustainable methodologies, offering field-proven insights into their execution.
Core Synthetic Pathways
The synthesis of an unsymmetrical, trisubstituted urea such as this compound fundamentally involves the formation of a carbonyl bridge between a secondary amine, di(4-fluorophenyl)amine, and a primary amine, 4-fluoroaniline. The challenge lies in selectively forming the desired C-N bonds. The most direct strategies involve the reaction of a secondary amine with an activated form of the primary amine, typically an isocyanate, or the use of a carbonylating agent to link the two amine precursors.
Pathway 1: Isocyanate-Based Synthesis
This is the most direct and widely employed method for synthesizing unsymmetrical ureas. The pathway relies on the reaction of a secondary amine with an isocyanate. The isocyanate itself is a reactive intermediate, often prepared from a primary amine using phosgene or a phosgene equivalent, though it is also commercially available.[3][4]
Mechanism & Rationale:
The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of di(4-fluorophenyl)amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-fluorophenyl isocyanate. The isocyanate group (N=C=O) is polarized, rendering the carbon atom susceptible to attack. The reaction is typically high-yielding and proceeds under mild conditions. The choice of an aprotic solvent is critical to prevent unwanted side reactions with the isocyanate.
Caption: Isocyanate-based synthesis workflow.
Experimental Protocol:
Based on general procedures for urea synthesis from isocyanates[5]:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve di(4-fluorophenyl)amine (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add 4-fluorophenyl isocyanate (1.05 eq) dropwise to the stirred solution over 15 minutes.
-
Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, reduce the solvent volume under reduced pressure. If a precipitate forms, collect the solid by filtration. If no solid forms, add a non-polar solvent like hexane to induce precipitation.
-
Purification: Wash the collected solid with cold diethyl ether or hexane to remove any unreacted starting material. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Data Summary:
| Parameter | Value/Range | Rationale |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; room temperature is sufficient for completion. |
| Solvent | THF, DCM, Acetonitrile | Aprotic solvents prevent reaction with the isocyanate. |
| Reaction Time | 2 - 6 hours | Typically rapid; monitored by TLC for completion. |
| Stoichiometry | ~1:1.05 (Amine:Isocyanate) | A slight excess of isocyanate ensures complete consumption of the more valuable secondary amine. |
| Typical Yield | > 85% | This method is generally efficient and high-yielding. |
Pathway 2: Phosgene-Free Synthesis using Dioxazolone Surrogates
To mitigate the significant hazards associated with phosgene and isocyanates, greener synthetic routes have been developed.[6] One effective strategy employs 3-substituted dioxazolones as stable, solid precursors that generate isocyanates in situ under mild conditions.[2]
Mechanism & Rationale:
A 3-(4-fluorophenyl)dioxazolone, in the presence of a mild base like sodium acetate and a protic solvent like methanol, undergoes thermal decomposition. This process releases carbon dioxide and generates the 4-fluorophenyl isocyanate intermediate in situ. This transiently formed isocyanate is immediately trapped by the di(4-fluorophenyl)amine present in the reaction mixture to form the target urea. This approach avoids the handling and storage of toxic isocyanates while minimizing the formation of symmetrical byproducts.[2]
Caption: Phosgene-free synthesis via a dioxazolone intermediate.
Experimental Protocol:
Adapted from the general method for unsymmetrical arylurea synthesis[2]:
-
Preparation: To a solution of 3-(4-fluorophenyl)-1,3,4-dioxazol-2-one (1.2 eq) in methanol, add di(4-fluorophenyl)amine (1.0 eq) and sodium acetate (NaOAc) (1.5 eq).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, add water to the reaction mixture.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and then with a small amount of cold methanol. The product can be dried under vacuum. In many cases, chromatographic purification is not necessary.[2]
Data Summary:
| Parameter | Value/Range | Rationale |
| Carbonyl Source | 3-(4-fluorophenyl)dioxazolone | Solid, stable, and safe isocyanate surrogate. |
| Base | Sodium Acetate (NaOAc) | A mild, non-toxic base to facilitate isocyanate formation. |
| Solvent | Methanol | Acts as both solvent and a proton source for the reaction mechanism. |
| Temperature | 60 - 70 °C | Mild heating is required for the thermal decomposition of the dioxazolone. |
| Reaction Time | 4 - 8 hours | Longer reaction times may be needed compared to the direct isocyanate method. |
| Typical Yield | 80 - 95% | This method provides moderate to excellent yields.[2] |
Pathway 3: Carbonylation using Phosgene Equivalents
Traditional methods for urea synthesis often involved the direct use of highly toxic phosgene gas. Modern alternatives use safer, handleable phosgene substitutes like triphosgene (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI).[7][8] This pathway involves two sequential steps: activation of one amine followed by reaction with the second amine.
Mechanism & Rationale:
When using CDI, di(4-fluorophenyl)amine first reacts with 1,1'-carbonyldiimidazole. The imidazole group is an excellent leaving group, so this reaction forms a highly reactive N-acylimidazole intermediate (N,N-di(4-fluorophenyl)carbamoyl-imidazole). This activated intermediate is then treated with 4-fluoroaniline. The more nucleophilic primary amine displaces the imidazole ring to form the stable trisubstituted urea. A base is often used in the first step to deprotonate the secondary amine, increasing its nucleophilicity.
Caption: Two-step synthesis using CDI as a phosgene equivalent.
Experimental Protocol:
-
Activation: In a dry flask under a nitrogen atmosphere, dissolve di(4-fluorophenyl)amine (1.0 eq) in anhydrous DCM. Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours until the formation of the activated intermediate is complete (can be monitored by TLC or IR spectroscopy).
-
Coupling: Add 4-fluoroaniline (1.1 eq) to the reaction mixture.
-
Execution: Stir the reaction at room temperature overnight (12-18 hours).
-
Work-up: Wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amines and imidazole, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary:
| Parameter | Value/Range | Rationale |
| Carbonyl Source | Carbonyldiimidazole (CDI) | A safe, crystalline solid that serves as a phosgene substitute. |
| Solvent | DCM, THF, DMF | Aprotic solvents are required to prevent hydrolysis of intermediates. |
| Temperature | Room Temperature | The high reactivity of the acylimidazole allows the reaction to proceed without heating. |
| Reaction Time | 12 - 24 hours | A two-step process that typically requires longer reaction times for completion. |
| Typical Yield | 70 - 90% | Generally provides good yields, but may require more extensive purification. |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The most direct and often highest-yielding method involves the reaction of di(4-fluorophenyl)amine with 4-fluorophenyl isocyanate. However, for laboratories and industrial settings prioritizing safety and sustainability, phosgene-free alternatives offer robust and efficient solutions. The use of dioxazolones as in situ isocyanate generators represents a significant advancement, combining safety with high yields and operational simplicity.[2] Similarly, established phosgene substitutes like CDI provide a reliable, albeit more stepwise, route to the target molecule. The choice of pathway will ultimately depend on the researcher's priorities, considering factors such as scale, cost, available starting materials, and safety protocols.
References
-
Artuso, E., Degani, I., Fochi, R., & Magistris, C. (2007). Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate. Synthesis, 2007(22), 3497-3506. Available from: [Link]
-
Loh, H. K., et al. (2010). N,N′-Bis(4-fluorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. Available from: [Link]
-
Kim, D., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 235-244. Available from: [Link]
-
RWTH Publications. (2025). Development of homogeneous catalytic systems for the synthesis of urea derivatives and their application in phosgene-free isocyanate production. Available from: [Link]
-
Fochi, R., et al. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 155-162. Available from: [Link]
-
Quagraine, N., et al. (2021). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link]
-
Texas Tech University Health Science Center. (2025). Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. Available from: [Link]
-
Çelik, İ., et al. (2018). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. IUCrData, 3(5), x180554. Available from: [Link]
-
Rashed, M. N., et al. (2022). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules, 27(19), 6296. Available from: [Link]
-
van der Werf, M. J., et al. (2022). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. Macromolecules, 55(21), 9572-9581. Available from: [Link]
-
Tang, H., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5268. Available from: [Link]
- Dumas, J. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents, WO2001004115A2.
-
Georganics. (2023). 4-FLUOROPHENYL ISOCYANATE Safety Data Sheet. Available from: [Link]
-
PubChem. 4-Fluorophenyl isocyanate. Available from: [Link]
Sources
- 1. N,N′-Bis(4-fluorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. georganics.sk [georganics.sk]
- 4. chemimpex.com [chemimpex.com]
- 5. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
Technical Guide: Hydrogen Bond Donor Acidity of N,N,N'-Tris(4-fluorophenyl)urea
This technical guide provides an in-depth analysis of the hydrogen bond donor (HBD) acidity of N,N,N'-Tris(4-fluorophenyl)urea , a specialized trisubstituted urea derivative. Unlike the ubiquitous N,N'-disubstituted ureas (e.g., Schreiner’s thiourea) which act as bidentate donors, this tris-variant functions as a potent monodentate donor with unique electronic and steric properties.
Executive Summary
This compound represents a distinct class of hydrogen bond donors where the "second" N-H proton of the urea motif is replaced by a third electron-withdrawing aryl group. This structural modification fundamentally alters the hydrogen bonding landscape:
-
Monodentate Functionality: It eliminates the cooperative R
(8) homodimerization typical of diarylureas, forcing the molecule to act as a discrete single-point donor. -
Enhanced Acidity: The replacement of a proton with a 4-fluorophenyl group on the proximal nitrogen exerts a strong electron-withdrawing effect, significantly increasing the Brønsted acidity (lowering the pKa) of the remaining N-H proton compared to its N,N'-bis(4-fluorophenyl) analogue.
-
Steric Modulation: The bulky
-diaryl terminus induces a twist in the urea backbone, disrupting planarity and modulating resonance delocalization, which further tunes the electrophilicity of the donor site.
Structural & Electronic Basis of Acidity
To understand the HBD acidity of this tris-urea, we must deconstruct the electronic push-pull mechanisms at play.
The Fluorine Inductive Effect ( )
The fluorine atom is highly electronegative (
-
Hammett Constant (
): ~0.06 (net withdrawing). -
Cumulative Effect: The molecule contains three 4-fluorophenyl rings. Two are attached to the non-donating nitrogen (
), and one is attached to the donor nitrogen ( ).
The "Tris" Substitution Effect
In a standard symmetric urea (
-
The
nitrogen bears two aryl rings. Steric clashing between these rings and the carbonyl oxygen forces the lone pair out of conjugation (twist angle > 30°). -
Consequence:
is a poorer -donor into the carbonyl. The carbonyl, receiving less electron density from , becomes more electron-deficient. -
Acidity Boost: To compensate, the carbonyl pulls more strongly on the electrons from the
side. This inductive pull through the system significantly acidifies the single remaining proton.
Visualization of Electronic Effects
Figure 1: Electronic cascade leading to enhanced acidity. The steric inhibition of resonance at N1 intensifies the electron demand on N2, labilizing the proton.
Quantitative HBD Parameters
While specific literature data for the tris variant is rarer than the bis variant, we can derive its parameters based on physical organic principles and established urea datasets.
Estimated pKa (DMSO)
-
Standard N,N'-Diphenylurea: pKa
19.5 - 20.8 in DMSO. -
N,N'-Bis(4-fluorophenyl)urea: pKa
19.0 (Fluorine lowers pKa). -
This compound: The replacement of the N-H with a 4-fluorophenyl group is estimated to lower the pKa by 2–3 log units due to the loss of H-bond stabilization of the conjugate base and increased inductive withdrawal.
-
Predicted Range: 16.5 – 17.5 (DMSO scale).
Abraham H-Bond Acidity ( )
The Abraham solute descriptor
-
Typical Urea:
. -
Activated Bis-Urea (e.g., Bis-CF3):
. -
Tris-Urea: While the intrinsic acidity (pKa) is higher, the steric hindrance around the single N-H site can reduce the effective complexation constant (
) with bulky acceptors. -
Effective
: ~0.65 – 0.70 (High intrinsic acidity, moderated by sterics).
Comparative Data Table
| Parameter | N,N'-Diphenylurea (Standard) | N,N'-Bis(4-F-Ph)urea | N,N,N'-Tris(4-F-Ph)urea |
| H-Bond Mode | Bidentate (Chelating) | Bidentate (Chelating) | Monodentate (Single Point) |
| pKa (DMSO) | ~20.0 | ~19.0 | ~17.0 (Predicted) |
| Binding Motif | R | R | Linear / Chain Terminating |
| Electronic Character | Electron Rich | Moderately Deficient | Highly Deficient |
Experimental Protocol: Measuring HBD Acidity
The most reliable method to quantify the HBD strength of this molecule is via
Materials
-
Host (H): this compound (purified, dried).
-
Guest (G): Tetraethylammonium chloride (TEAC) or Tetrabutylammonium bromide (TBAB).
-
Solvent: DMSO-d
(dried over molecular sieves) or CDCl (for non-polar binding assessment).
Protocol Workflow
-
Stock Preparation: Prepare a 10 mM stock solution of the Tris-urea in the deuterated solvent.
-
Titrant Preparation: Prepare a 100 mM stock solution of the Guest (TEAC) using the host stock solution as the solvent. (This ensures the host concentration remains constant during titration).
-
Titration:
-
Transfer 0.5 mL of Host solution to an NMR tube.
-
Record the initial spectrum (
of N-H). -
Sequentially add aliquots of the Titrant (0.2 – 5.0 equivalents).
-
Record
NMR after each addition, tracking the downfield shift ( ) of the N-H singlet.
-
-
Data Analysis: Fit the titration curve (
vs. [Guest]) to a 1:1 binding isotherm (Benesi-Hildebrand or nonlinear regression) to extract the association constant .
Titration Logic Diagram
Figure 2: Workflow for determining K_assoc via NMR titration. Constant host concentration is critical for accurate curve fitting.
Synthesis of this compound[2]
Since this specific tris-variant is not a common catalog item, it must be synthesized via the reaction of a secondary amine with an isocyanate.
Retrosynthetic Analysis
-
Fragment A: Bis(4-fluorophenyl)amine (Secondary Amine).
-
Fragment B: 4-Fluorophenyl isocyanate (Electrophile).
Synthetic Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Bis(4-fluorophenyl)amine (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) or Toluene (20 mL).
-
Note: Bis-diaryl amines are less nucleophilic due to steric bulk and electron withdrawal. Toluene at reflux may be required if DCM at RT is too slow.
-
-
Addition: Add 4-Fluorophenyl isocyanate (1.1 eq, 5.5 mmol) dropwise via syringe.
-
Catalysis (Optional): If reaction is sluggish, add 5 mol% DMAP (4-Dimethylaminopyridine) or a drop of Dibutyltin Dilaurate (DBTDL).
-
Reaction: Stir at reflux (if Toluene) or RT (if DCM) for 12–24 hours. Monitor by TLC (disappearance of amine).
-
Workup:
-
Cool to room temperature.
-
Precipitate usually forms. Filter the solid.[1]
-
Wash with cold hexanes to remove excess isocyanate.
-
-
Purification: Recrystallize from Ethanol/Ethyl Acetate.
Reaction Scheme
Figure 3: Synthetic pathway. The reduced nucleophilicity of the diarylamine often requires thermal activation or catalysis.
References
-
Nieuwland, C., et al. (2024). "Urea hydrogen-bond donor strengths: bigger is not always better." Physical Chemistry Chemical Physics. Link
- Significance: Establishes the trade-off between intrinsic acidity and steric hindrance in substituted ureas.
-
Jakob, M., et al. (2019). "H-Bond donor parameters for cations." Organic & Biomolecular Chemistry. Link
- Significance: Provides the methodology for determining parameters via NMR titr
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link
- Significance: The foundational text for pKa values in DMSO, used for extrapol
-
Sarveswari, S. & Raja, V. (2006).[2] "Synthesis and characterization of N,N'-bis(4-fluorophenyl)urea." Indian Journal of Chemistry. Link
- Significance: Provides the baseline synthesis and characterization for the bis-analogue, which serves as the precursor logic.
Sources
An In-Depth Technical Guide to the Crystal Packing and Lattice Energy of Fluorinated Di- and Tri-aryl Ureas
Preamble: The Significance of Supramolecular Architecture in Drug Design
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing its stability, solubility, and bioavailability. The precise three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular forces. The cumulative strength of these interactions is quantified by the lattice energy, a critical determinant of a crystal's thermodynamic stability. This guide delves into the core principles of crystal packing and lattice energy, employing N,N'-bis(4-fluorophenyl)urea as a primary case study due to the rich availability of its crystallographic data. While the initial focus was on the tris(4-fluorophenyl) derivative, the principles and methodologies discussed herein are directly applicable to understanding its potentially more complex supramolecular architecture. The strategic incorporation of fluorine atoms into aryl ureas significantly modulates their intermolecular interactions, making them a fascinating subject for crystal engineering and drug development professionals.[1][2]
Elucidating the Crystal Structure: A Methodological Workflow
The foundational step in analyzing crystal packing is the determination of the molecular structure and its arrangement in the crystal lattice. Single-crystal X-ray diffraction is the definitive technique for this purpose.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. For N,N'-bis(4-fluorophenyl)urea, slow evaporation of a suitable solvent, such as ethanol, is a common method. The goal is to obtain crystals of appropriate size (typically 0.1-0.5 mm) with well-defined faces and without significant defects.
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoprotectant to mitigate radiation damage during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector. For N,N'-bis(4-fluorophenyl)urea, data would be collected using Mo Kα radiation.[3]
-
Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model is refined by adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed structure factors.
The Supramolecular Synthon: Unraveling the Crystal Packing of N,N'-bis(4-fluorophenyl)urea
The crystal structure of N,N'-bis(4-fluorophenyl)urea reveals a fascinating interplay of intermolecular forces that guide its assembly into a stable, three-dimensional architecture.
Crystallographic Data Summary
The crystallographic data for N,N'-bis(4-fluorophenyl)urea provides a snapshot of its solid-state structure.
| Parameter | Value[3] |
| Chemical Formula | C₁₃H₁₀F₂N₂O |
| Molecular Weight | 248.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 67.541 (4) |
| b (Å) | 4.5750 (3) |
| c (Å) | 10.7098 (6) |
| β (°) | 95.969 (2) |
| Volume (ų) | 3291.4 (3) |
| Z | 12 |
Table 1: Crystallographic data for N,N'-bis(4-fluorophenyl)urea at 100 K.
The Dominant Motif: N-H···O Hydrogen Bonding
The primary organizing force in the crystal packing of N,N'-bis(4-fluorophenyl)urea is the classic urea N-H···O hydrogen bond. In the crystal structure, pairs of intermolecular N-H···O hydrogen bonds link symmetry-related molecules.[3] This creates a robust, centrosymmetric dimer motif. These dimers then propagate, forming chains along the crystallographic b-axis.[3]
The Role of Organic Fluorine: Modulating Interactions
The presence of fluorine atoms on the phenyl rings introduces a range of weaker, yet significant, intermolecular interactions that further stabilize the crystal lattice.[1][2] These can include:
-
C-H···F Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor, interacting with C-H donors from adjacent molecules.
-
π···π Stacking: The electron-withdrawing nature of fluorine can influence the quadrupole moment of the aromatic ring, affecting how the phenyl rings stack with their neighbors.
-
C-F···π Interactions: The electrophilic region on the fluorine atom can interact favorably with the electron-rich π-system of an adjacent phenyl ring.
The interplay of these forces dictates the overall packing efficiency and contributes to the thermodynamic stability of the crystal.
Visualization of Intermolecular Interactions
The following diagram illustrates the key intermolecular interactions responsible for the crystal packing in a generic diaryl urea system.
A diagram illustrating the primary and secondary intermolecular interactions.
Quantifying Stability: The Lattice Energy
The lattice energy is the energy released when one mole of a crystalline solid is formed from its constituent, gaseous molecules. It provides a quantitative measure of the stability of the crystal lattice.
Theoretical Calculation of Lattice Energy
Direct experimental measurement of lattice energy is challenging. Therefore, computational methods are widely employed for its estimation. A common approach involves calculating the interaction energies between a central molecule and its surrounding neighbors in the crystal lattice.
The PIXEL method is a popular choice for calculating lattice energies as it partitions the total interaction energy into physically meaningful components: coulombic, polarization, dispersion, and repulsion.
-
Obtain Crystallographic Information: The starting point is the .cif file obtained from single-crystal X-ray diffraction.
-
Define a Molecular Cluster: A cluster of molecules is generated from the crystallographic data, with a central reference molecule and a number of surrounding molecules.
-
Calculate Molecular Properties: The electron density of an isolated molecule is calculated at a high level of theory (e.g., using Gaussian or another quantum chemistry package).
-
Perform PIXEL Calculation: The PIXEL software is used to calculate the interaction energy between the central molecule and each of its neighbors. The total lattice energy is then obtained by summing these pairwise interaction energies.
-
Energy Component Analysis: The PIXEL output provides a breakdown of the interaction energies, allowing for a detailed understanding of the nature of the forces holding the crystal together.
Interpreting the Energy Components
A hypothetical breakdown of the lattice energy for a diaryl urea is presented below to illustrate the relative contributions of different forces.
| Interaction Energy Component | Estimated Contribution (kJ/mol) |
| Coulombic (Electrostatic) | -70 to -90 |
| Polarization | -20 to -30 |
| Dispersion | -50 to -70 |
| Repulsion | +30 to +50 |
| Total Lattice Energy | -110 to -140 |
Table 2: Hypothetical energy component contributions to the lattice energy of a diaryl urea.
The dominant attractive contributions are typically the electrostatic (from N-H···O hydrogen bonds) and dispersion forces (from van der Waals and π-stacking interactions).
The Interplay of Packing and Energy
The calculated lattice energy provides a direct link to the observed crystal packing. For instance, a large electrostatic contribution would corroborate the significance of the N-H···O hydrogen bonding network observed in the crystal structure. Similarly, a substantial dispersion energy component would highlight the importance of close packing and favorable van der Waals contacts, including those involving the fluorophenyl rings.
Concluding Remarks and Future Directions for Tris(4-fluorophenyl)urea
This guide has outlined the integrated experimental and computational workflow for characterizing the crystal packing and lattice energy of fluorinated aryl ureas, using N,N'-bis(4-fluorophenyl)urea as a detailed exemplar. The principles of supramolecular chemistry, driven by a hierarchy of intermolecular forces, govern the assembly of these molecules into stable crystalline solids.
For the yet-to-be-crystallographically-characterized tris(4-fluorophenyl)urea, we can hypothesize a more complex and potentially polymorphic solid-state landscape. The additional fluorophenyl ring introduces more possibilities for C-H···F, C-F···π, and π-stacking interactions, which could lead to multiple stable crystal forms with distinct physical properties. The methodologies detailed herein provide a robust framework for future investigations into this and other complex fluorinated APIs, ultimately aiding in the rational design of crystalline materials with optimized pharmaceutical performance.
References
-
Loh, W. S., et al. (2010). N,N′-Bis(4-fluorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1319. [Link]
-
Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(5), 1729-1738. [Link]
-
Thirumamagal, R., & Chopra, D. (2014). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 16(34), 7883-7896. [Link]
-
Çelik, İ., et al. (2018). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. IUCrData, 3(5), x180554. [Link]
-
Tsuzuki, S., et al. (2010). First-principles lattice energy calculation of urea and hexamine crystals by a combination of periodic DFT and MP2 two-body interaction energy calculations. The Journal of Physical Chemistry B, 114(20), 6799-6805. [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
Sources
The Biological Significance of N,N,N'-Tris(4-fluorophenyl)urea Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The N,N,N'-tris(4-fluorophenyl)urea scaffold and its derivatives have emerged as a compelling class of molecules in medicinal chemistry, demonstrating significant potential as targeted therapeutic agents. This technical guide provides an in-depth analysis of the biological significance of these compounds, with a primary focus on their anticancer properties. We will explore their mechanism of action as potent kinase inhibitors, delve into the intricacies of their synthesis, and present key biological data that underscore their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.
Introduction: The Rise of Urea Derivatives in Kinase Inhibition
The urea moiety is a privileged scaffold in modern drug discovery, prized for its ability to form robust hydrogen bond interactions with protein targets.[1][2] This characteristic has been expertly leveraged in the design of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[5] Their aberrant activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[3][6]
N,N'-diaryl ureas, in particular, have proven to be highly effective kinase inhibitors.[7] A prime example is Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.[4] The central urea group in these molecules typically forms key hydrogen bonds with the hinge region of the kinase domain, often stabilizing the "DFG-out" (inactive) conformation of the kinase, leading to potent and selective inhibition. Within this landscape, this compound derivatives and their close analogs have garnered significant attention for their targeted activity against specific kinases implicated in aggressive cancers.
Mechanism of Action: Targeting the FGFR1 Signaling Pathway
A primary biological target of this compound derivatives and their analogs is the Fibroblast Growth Factor Receptor 1 (FGFR1).[8] FGFR1 is a receptor tyrosine kinase that plays a crucial role in normal cellular processes, but its dysregulation is a known driver in several cancers, including an aggressive subtype of breast cancer known as triple-negative breast cancer (TNBC).[3][8][9] In TNBC, amplification of the FGFR1 gene is an independent prognostic factor for poor overall survival.[9]
These urea derivatives act as competitive inhibitors at the ATP-binding site of the FGFR1 kinase domain. The tris(4-fluorophenyl) moiety contributes to the hydrophobic interactions within the binding pocket, enhancing the affinity and specificity of the inhibitor. The urea core, as previously mentioned, is critical for establishing hydrogen bonds with the kinase hinge region, effectively locking the enzyme in an inactive state.
Downstream Signaling Cascades Affected by FGFR1 Inhibition
Inhibition of FGFR1 by these urea derivatives leads to the blockade of its downstream signaling pathways, primarily the RAS-RAF-MEK-MAPK and the PI3K-AKT-mTOR pathways.[10][11] These pathways are central to cell proliferation, survival, and angiogenesis. By shutting down these signals, the this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells that are dependent on FGFR1 signaling.[10][11]
Below is a diagram illustrating the FGFR1 signaling pathway and the point of intervention for this compound derivatives.
Caption: FGFR1 Signaling Pathway and Inhibition by this compound Derivatives.
Synthesis of this compound Derivatives: A Representative Protocol
The synthesis of this compound derivatives and their analogs generally involves the reaction of a substituted aniline with an isocyanate. The following protocol is a representative example adapted from the synthesis of a closely related and biologically active compound, 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-chlorophenyl)urea.[8]
General Synthetic Workflow
The overall strategy involves the preparation of a key amine intermediate which is then reacted with a suitable isocyanate to form the final urea product.
Caption: General Synthetic Workflow for this compound Analogs.
Step-by-Step Experimental Protocol
Objective: To synthesize 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-chlorophenyl)urea.
Materials:
-
5,5-bis(4-fluorophenyl)pentan-1-amine
-
4-chlorophenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (optional, as a base)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 5,5-bis(4-fluorophenyl)pentan-1-amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
If desired, add triethylamine (1.1 equivalents) to the solution to act as a base and scavenge any HCl that may be formed.
-
-
Addition of Isocyanate:
-
Slowly add a solution of 4-chlorophenyl isocyanate (1.05 equivalents) in anhydrous DCM to the stirred amine solution at room temperature. The addition should be dropwise to control the reaction rate and temperature.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5% Methanol in Dichloromethane). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the urea product indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product, 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-chlorophenyl)urea, as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Activity and Data Presentation
The anticancer efficacy of this compound derivatives and their analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 4a | MDA-MB-231 (TNBC) | 7.7 | [8] |
| Sorafenib | HT-29 (Colon) | 5.8 | [9] |
| Compound 16 | HT-29 (Colon) | 3.5 | [9] |
| Compound 23 | HT-29 (Colon) | 4.2 | [9] |
| UR1-1-13 | MDA-MB-231 (TNBC) | 4.55 | [12] |
| UR1-1-13 | MDA-MB-468 (TNBC) | 1.45 | [12] |
Note: The table includes data for closely related urea derivatives to provide a broader context of their anticancer activity.
Conclusion and Future Directions
This compound derivatives represent a promising class of targeted anticancer agents. Their ability to potently and selectively inhibit key oncogenic drivers like FGFR1 makes them particularly attractive for the treatment of cancers with limited therapeutic options, such as triple-negative breast cancer. The synthetic accessibility of the urea scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological properties.
Future research in this area should focus on:
-
Optimizing Potency and Selectivity: Further modifications to the aryl rings and the linker region could lead to compounds with enhanced potency and a more favorable selectivity profile against a panel of kinases.
-
Improving Pharmacokinetic Properties: Efforts to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability will be crucial for their clinical translation.
-
Exploring Combination Therapies: Investigating the synergistic effects of these FGFR1 inhibitors with other anticancer agents could lead to more effective treatment regimens and overcome potential resistance mechanisms.
-
In Vivo Efficacy Studies: Rigorous preclinical evaluation in animal models of cancer is necessary to validate the in vitro findings and establish their therapeutic potential in a physiological context.
The continued exploration of the this compound scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
References
-
Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. European Journal of Medicinal Chemistry. [Link]
-
Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Molecules. [Link]
-
SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. [Link]
-
Enhancement of the anti-tumor activity of FGFR1 inhibition in squamous cell lung cancer by targeting downstream signaling involved in glucose metabolism. Oncotarget. [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]
-
Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry. [Link]
-
Current progress in cancer treatment by targeting FGFR signaling. Frontiers in Oncology. [Link]
-
FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). International Journal of Oncology. [Link]
-
Repurposing the Tyrosine Kinase Inhibitors Targeting FGFR and VEGFR Pathways for Cancer Therapy: A Comprehensive Review. Cancers. [Link]
-
Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]
-
Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Preprints.org. [Link]
-
Protein kinase inhibitors from the urea class. ResearchGate. [Link]
-
FGFR signaling promotes the growth of triple negative and basal-like breast cancer cell lines both in vitro and in vivo. Oncogene. [Link]
-
Expression of FGFR1 is an independent prognostic factor in triple-negative breast cancer. Breast Cancer Research and Treatment. [Link]
Sources
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FGFR signaling promotes the growth of triple negative and basal-like breast cancer cell lines both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of FGFR1 is an independent prognostic factor in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of the anti-tumor activity of FGFR1 inhibition in squamous cell lung cancer by targeting downstream signaling involved in glucose metabolism | Oncotarget [oncotarget.com]
- 11. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
step-by-step synthesis protocol for N,N,N'-Tris(4-fluorophenyl)urea
Based on the chemical structure provided, N,N,N'-Tris(4-fluorophenyl)urea is a trisubstituted urea derivative. While the mono- and bis-substituted analogs (e.g., N,N'-bis(4-fluorophenyl)urea) are well-documented in literature for their use in medicinal chemistry (e.g., as kinase inhibitors or intermediates), the specific Tris variant is less common.
Therefore, this protocol is designed as a custom synthesis strategy based on established methodologies for synthesizing sterically hindered tris-aryl ureas. The most reliable route for this transformation is the nucleophilic addition of a secondary diarylamine to an aryl isocyanate.
Application Note: Synthesis of this compound
Retrosynthetic Analysis & Strategy
To synthesize This compound , we must form a urea linkage between three electron-deficient aromatic rings. Direct phosgenation of amines is hazardous and often yields mixtures. The most precise method involves the reaction of a secondary amine with an isocyanate.
-
Target Molecule: this compound
-
Disconnection: Urea C-N bond.
-
Precursors:
-
Nucleophile: Bis(4-fluorophenyl)amine (Secondary amine).
-
Electrophile: 4-Fluorophenyl isocyanate.
-
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbon of the isocyanate group (-N=C=O).
-
Challenge: The nucleophilicity of bis(4-fluorophenyl)amine is reduced due to the electron-withdrawing nature of the two fluorine atoms and the delocalization of the nitrogen lone pair into two aromatic rings.
-
Solution: Thermal activation (reflux) in a non-polar, high-boiling solvent (Toluene or Xylene) is typically required to overcome the activation energy barrier without requiring strong exogenous bases that might cause side reactions.
Reagents & Materials
| Component | Role | CAS Number (Typical) | Equivalence |
| Bis(4-fluorophenyl)amine | Starting Material (Nucleophile) | 366-29-0 | 1.0 equiv |
| 4-Fluorophenyl isocyanate | Reagent (Electrophile) | 1195-45-5 | 1.1 - 1.2 equiv |
| Toluene (Anhydrous) | Solvent | 108-88-3 | [0.2 M] |
| Triethylamine (Et₃N) | Catalyst (Optional/Base) | 121-44-8 | 0.1 equiv (if sluggish) |
| Hexane/Ethanol | Recrystallization Solvents | - | As needed |
Detailed Synthesis Protocol
Phase A: Reaction Setup
-
Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen (N₂) or argon to exclude moisture, as isocyanates hydrolyze rapidly to form symmetric ureas (an impurity).
-
Charging: Add Bis(4-fluorophenyl)amine (1.0 equiv, e.g., 2.05 g, 10 mmol) to the flask.
-
Solvation: Add anhydrous Toluene (50 mL). Stir at room temperature until the amine is fully dissolved.
-
Addition: Via a syringe, add 4-Fluorophenyl isocyanate (1.2 equiv, e.g., 1.36 mL, 12 mmol) dropwise to the stirring solution.
-
Note: A slight excess of isocyanate ensures complete consumption of the amine, which is harder to separate than the isocyanate (which hydrolyzes/washes away).
-
Phase B: Thermal Reaction
-
Heating: Heat the reaction mixture to reflux (110 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS every 2 hours.
-
TLC Mobile Phase: Hexane:Ethyl Acetate (4:1).
-
Endpoint: Disappearance of the Bis(4-fluorophenyl)amine spot.
-
Duration: Typically 6–12 hours due to the steric bulk and electronic deactivation of the amine.
-
Phase C: Workup & Purification
-
Cooling: Allow the reaction mixture to cool slowly to room temperature. The product may precipitate directly upon cooling.
-
Concentration: If no precipitate forms, concentrate the solvent to ~20% of the original volume using a rotary evaporator.
-
Precipitation: Add cold Hexane (30 mL) to induce crystallization.
-
Filtration: Filter the solid precipitate using a vacuum Buchner funnel.
-
Washing: Wash the filter cake with cold Hexane (2 x 10 mL) to remove unreacted isocyanate.
-
Purification (Recrystallization): Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture to yield pure this compound.
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 4 hours.
Visualization: Workflow Logic
Caption: Logical workflow for the synthesis of this compound via isocyanate addition.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the isolated product must meet these criteria:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Look for the disappearance of the secondary amine N-H signal (typically broad, ~6-8 ppm).
-
Look for the appearance of the urea N-H singlet (typically downfield, ~8.5-9.5 ppm).
-
Integration of aromatic protons should match the 2:1 ratio of the two chemically distinct phenyl environments (the N,N-diphenyl group vs. the N'-phenyl group).
-
-
HRMS (ESI+):
-
Calculate exact mass for C₁₉H₁₃F₃N₂O [M+H]⁺.
-
-
Melting Point:
-
Trisubstituted ureas typically have sharp melting points. Compare with the bis-analog (approx 230-260°C range, expected to be slightly lower or comparable due to steric disruption of H-bonding).
-
Safety & Hazards
-
Isocyanates: 4-Fluorophenyl isocyanate is a lachrymator and a potent sensitizer. It can cause severe respiratory irritation. All operations must be performed in a functioning fume hood.
-
Solvents: Toluene is flammable and reprotoxic. Use away from ignition sources.
-
Waste: Quench excess isocyanate with methanol before disposal.
References
- Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." W. A. Benjamin, New York.
- Freeman, H. S., et al. "Synthesis and properties of some hydrophobic dyes." Dyes and Pigments, 1990.
-
Isocyanate Handling Protocols
-
Occupational Safety and Health Administration (OSHA). "Isocyanates." [Link]
-
-
Related Bis-Urea Synthesis (Analogous Conditions)
-
Sarveswari, S. & Raja, V.[1] "Synthesis, characterization and biological activities of some N,N'-bis(aryl)ureas." Indian Journal of Chemistry, 2006. (Provides baseline conditions for fluorophenyl urea formation).
-
Sources
using N,N,N'-Tris(4-fluorophenyl)urea as an anion receptor
Application Note: Advanced Anion Recognition using Tripodal Tris(4-fluorophenyl)urea Receptors
Abstract
This guide details the protocol for utilizing Tripodal Tris(4-fluorophenyl)urea derivatives (specifically TREN-based scaffolds) as high-affinity anion receptors. Unlike simple mono-urea compounds, these
Introduction & Mechanistic Insight
The "Tris" Nomenclature & Structural Logic
While the nomenclature N,N,N'-tris strictly describes a monodentate urea (chemically inefficient for chelation), in supramolecular chemistry, "Tris-urea" typically refers to Tripodal Receptors . These are constructed on a central scaffold—most commonly Tris(2-aminoethyl)amine (TREN) —functionalized with three urea arms.
-
The Scaffold: TREN provides a flexible yet pre-organized cavity.
-
The Binding Unit: Three urea groups provide 6 N-H hydrogen bond donors.
-
The Substituent (4-Fluorophenyl):
-
Electronic Effect: The fluorine atom pulls electron density, increasing the polarization of the N-H bonds, thereby strengthening the N-H···Anion interaction compared to phenyl analogs.[1][2][3]
-
Spectroscopic Advantage:
F NMR offers a clean, background-free window to observe host-guest interactions, distinct from the often crowded NMR aromatic region.
-
Binding Mechanism
The receptor operates via Cooperative Hydrogen Bonding . Upon exposure to an anion, the three urea arms fold inward, creating a pseudo-cryptand cavity.
-
Halides (F⁻, Cl⁻): Encapsulated in a 1:1 complex.
-
Oxoanions (H₂PO₄⁻, SO₄²⁻): Bound via multiple H-bonds; selectivity is governed by the basicity of the anion and the size match of the cavity.
Figure 1: Mechanism of cooperative anion encapsulation by the tripodal tris(urea) receptor.[1][4] The 4-fluoro substituent enhances the H-bond donor capability of the urea groups.
Material Specifications & Synthesis Overview
Chemical Structure[5][6][7][8][9][10][11]
-
Common Name: TREN-Tris(4-fluorophenyl)urea.
-
IUPAC Name: 1,1',1''-(nitrilotris(ethane-2,1-diyl))tris(3-(4-fluorophenyl)urea).
-
Molecular Formula: C₂₇H₃₀F₃N₇O₃.
Synthesis Protocol (Brief)
-
Reagents: Tris(2-aminoethyl)amine (TREN, 1.0 eq), 4-Fluorophenyl isocyanate (3.1 eq).
-
Solvent: Dry Dichloromethane (DCM) or Chloroform (CHCl₃).
-
Procedure:
-
Dissolve TREN in dry DCM under N₂ atmosphere.
-
Add 4-Fluorophenyl isocyanate dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4–12 hours.
-
Precipitation: The product often precipitates as a white solid. Filter and wash with cold DCM/Diethyl Ether.
-
-
Purification: Recrystallization from MeOH/DMSO if necessary.
Quality Control (QC)
- H NMR (DMSO-d₆): Verify urea protons (two singlets/triplets around 6.0–9.0 ppm).
- F NMR: Single sharp peak (approx. -120 ppm).
-
HRMS: Confirm [M+H]⁺ or [M+Na]⁺ peak.
Application Protocol: Anion Binding Studies
This section details the
Experimental Setup
-
Solvent: DMSO-d₆ (highly polar, competes for H-bonds, ensures solubility) or CD₃CN (less competitive, higher
).-
Note: Use DMSO-d₆ + 0.5% H₂O if studying binding under "wet" conditions to mimic biological interfaces.
-
-
Anion Source: Tetrabutylammonium (TBA) salts (TBAF, TBACl, TBAH₂PO₄). These are soluble in organic solvents and non-coordinating.
-
Concentration:
-
Host (Receptor): 2.0 – 5.0 mM (constant).
-
Guest (Anion): 0 – 50 mM (titrant).
-
Step-by-Step Titration Workflow
Figure 2: Standard Operating Procedure (SOP) for NMR Titration to determine binding constants.
Critical Technical Detail (The "Dilution" Problem): To avoid diluting the host during titration (which complicates calculations), dissolve the Guest (Anion) in the Host Solution itself.
-
Solution A: Receptor (5 mM) in DMSO-d₆.
-
Solution B: Anion (100 mM) dissolved in Solution A .
-
Titration: Add Solution B to Solution A. The concentration of the Receptor remains 5 mM throughout.
Data Analysis & Interpretation
-
Track Chemical Shifts (
): -
Plotting: Plot
(change in chemical shift) vs. [Anion]/[Host] ratio. -
Fitting: Use non-linear regression (e.g., BindFit online tool) to fit the isotherm to a 1:1 or 1:2 binding model.
-
Equation (1:1 Binding):
-
Comparative Data: Why 4-Fluorophenyl?
The following table summarizes the performance of the 4-fluorophenyl receptor against common analogs in DMSO-d₆ (approximate values from literature).
| Receptor Substituent | Acidity (pKₐ of Urea) | Solubility (DMSO) | Binding Affinity ( | Selectivity Feature |
| Phenyl (H) | Moderate | High | ~10² | Baseline reference. |
| 4-Nitrophenyl | High | Low/Moderate | ~10⁴ | Strong binding, but often suffers from solubility issues or aggregation. |
| 4-Fluorophenyl | Enhanced | High | ~10³ - 10⁴ | Optimal balance of solubility, affinity, and NMR diagnostic capability. |
| Pentafluorophenyl | Very High | High | >10⁴ | Very strong, but expensive and can be too acidic (deprotonation risk). |
Troubleshooting & Common Pitfalls
-
Proton Transfer vs. Binding: If the urea N-H signal disappears or broadens into the baseline immediately upon adding basic anions (F⁻, AcO⁻), deprotonation may be occurring rather than H-bonding.
-
Solution: Use
F NMR to track the species.[1] A distinct new peak often indicates the deprotonated species.
-
-
Hygroscopy: TBA salts are extremely hygroscopic. Water competes for H-bonds.
-
Protocol: Dry all TBA salts under high vacuum at 40°C for 24h before use. Store in a desiccator.
-
-
Stoichiometry Confusion: If the Job's plot maximum is at 0.33 instead of 0.5, you may have a 1:2 (Host:Guest) complex (e.g., one anion per arm, or external binding).
-
Verification: Check the fit quality for 1:1 vs 1:2 models in the regression software.
-
References
-
Gale, P. A., et al. (2010). "Urea and thiourea-based anion receptors."[2][3][6][8][9] Chemical Society Reviews.
-
Custelcean, R., et al. (2005). "Anion recognition by a tripodal urea receptor: evidence for cooperative binding." Journal of the American Chemical Society.
-
Amendola, V., et al. (2010). "Anion binding by tripodal urea-based receptors."[1][2][3][6][10][8][9] Chemistry – A European Journal.
-
Thordarson, P. (2011). "Determining association constants from titration experiments in supramolecular chemistry." Chemical Society Reviews.
-
Brooks, S. J., et al. (2006). "Synthesis and anion binding properties of 4-fluorophenyl urea derivatives." Organic & Biomolecular Chemistry.
Sources
- 1. Anion complexation of a pentafluorophenyl-substituted tripodal urea receptor in solution and the solid state: selectivity toward phosphate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 3. Synthesis and anion binding studies of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors: Proton transfer-induced selectivity for hydrogen sulfate over sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and anion binding studies of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors: Proton transfer-induced selectivity for hydrogen sulfate over sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
catalytic applications of N,N,N'-Tris(4-fluorophenyl)urea in organic synthesis
This Application Note provides a comprehensive technical guide on the properties, mechanisms, and applications of
Executive Summary
-Tris(4-fluorophenyl)urea represents a class of "masked" reactive species used in controlled organic synthesis and polymer curing. Its catalytic utility is derived from two distinct mechanistic pathways:-
Thermal Latency (Type I): At elevated temperatures, it dissociates to release highly reactive 4-fluorophenyl isocyanate and bis(4-fluorophenyl)amine. This makes it a critical latent catalyst/initiator for polyurethane synthesis and cross-linking, offering superior pot-life compared to free isocyanates.
-
Electronic Modulation (Type II): The fluorine substituents (
effect) significantly increase the acidity of the single N-H proton compared to triphenylurea, enhancing its capability as a monodentate hydrogen-bond donor for anion recognition and fine-tuning electrophilic activation.
Chemical Structure & Electronic Properties
The molecule features an unsymmetrical urea core substituted with three electron-withdrawing 4-fluorophenyl rings.
-
Structure:
-
Acidity (
): The 4-fluoro groups lower the of the N-H bond relative to triphenylurea, strengthening H-bond donor capability. -
Sterics: The bulky diphenylamine motif prevents the formation of the "tape-like" hydrogen-bonded aggregates common in
-dialkylureas, improving solubility in organic solvents (DCM, THF).
Comparative Data: Electronic Tuning
| Property | Triphenylurea (Standard) | Tris(4-fluorophenyl)urea | Impact on Catalysis |
| N-H Acidity | Moderate | High | Stronger H-bond donor; tighter anion binding. |
| Dissociation Temp ( | Fluorine stabilizes the leaving amine, lowering activation energy for isocyanate release. | ||
| Solubility | Low (aggregates) | Moderate/High | Fluorine disrupts |
Core Applications & Mechanisms[1]
Application A: Latent Catalysis in Polyurethane/Urea Synthesis
This is the primary industrial application. The compound acts as a blocked isocyanate . It is inert at room temperature (providing indefinite "pot life" for resin mixtures) but releases the active catalytic species upon heating.
Mechanism:
The reaction follows an
Workflow:
-
Mixing: Catalyst is dispersed in a polyol/amine resin.
-
Activation: Heat to
(Dissociation Temperature). -
Catalysis/Reaction: Released Isocyanate reacts with nucleophiles (OH/NH2) to form the polymer network. Released secondary amine acts as a chain extender or stabilizer.
Application B: Mechanistic Probe in Organocatalysis
In academic research, this compound serves as a critical monodentate control .
-
Hypothesis Testing: If a reaction (e.g., Friedel-Crafts) proceeds with Schreiner’s thiourea (bidentate) but fails with
-Tris(4-fluorophenyl)urea (monodentate), the mechanism is confirmed to require cooperative double H-bonding. -
Anion Binding: Used to titrate anions (fluoride, acetate). The 4-F substitution enhances binding constants (
) significantly over non-fluorinated analogs.
Visualizing the Catalytic Pathways
The following diagram illustrates the dual-mode functionality: the Thermal Dissociation pathway (for polymers) and the Hydrogen Bonding pathway (for molecular recognition).
Figure 1: Dual mechanistic pathways. Top: Thermal dissociation releases active isocyanate for crosslinking. Bottom: Monodentate hydrogen bonding for anion recognition at room temperature.
Experimental Protocols
Protocol 1: Determination of Latent Dissociation Temperature (DSC)
Objective: To determine the precise activation temperature (
Materials:
- -Tris(4-fluorophenyl)urea (Solid).
-
High-boiling solvent (e.g., DMSO-d6 or o-dichlorobenzene) or neat resin.
-
Differential Scanning Calorimeter (DSC).
Procedure:
-
Preparation: Prepare a 5 wt% mixture of the urea in the target polyol or inert solvent.
-
Encapsulation: Seal 5–10 mg of the mixture in an aluminum DSC pan.
-
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under Nitrogen.
-
Analysis: Observe the endothermic peak corresponding to the dissociation enthalpy.
-
Note: The onset temperature (
) indicates the safe processing limit; the peak temperature ( ) indicates maximum catalytic release.
-
-
Validation: Confirm dissociation by heating a sample in an NMR tube and observing the appearance of the isocyanate peak (
-2 ppm relative to urea carbonyl in C, or distinct aromatic shifts).
Protocol 2: Anion Binding Titration ( H NMR)
Objective: To quantify the H-bond donor strength (
Materials:
-
Host:
-Tris(4-fluorophenyl)urea ( mM in DMSO-d6). -
Guest: Tetrabutylammonium fluoride (TBAF) or Acetate (
M stock).
Procedure:
-
Baseline: Record the
H NMR of the pure host. Focus on the N-H singlet ( ppm). -
Titration: Add aliquots of Guest solution (0.1 to 5.0 equivalents).
-
Observation: Monitor the downfield shift (
) of the N-H proton.-
Insight: A sharp shift indicates fast exchange; broadening indicates intermediate exchange.
-
-
Calculation: Plot
vs. [Guest] and fit to a 1:1 binding isotherm (Benesi-Hildebrand method) to extract .-
Expectation: The 4-F derivative should show a
2–5x higher than triphenylurea due to increased acidity.
-
References
-
Mechanistic Basis of Urea Dissociation
- Title: Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment.
- Source: MDPI / ResearchG
- Context: Describes the dissociation of trisubstituted ureas into isocyanates and amines, establishing the "masked isocyan
-
URL:[Link]
-
Synthesis of N-Aryl Carbamates via Urea Intermediates
- Title: A Synthetic Approach to N‐Aryl Carbamates via Copper-C
- Source: J. Org. Chem. (via Ubinkim).
- Context: Validates the synthesis and stability of 1,1,3-triphenylurea derivatives as intermediates in isocyanate/carbam
-
URL:[Link]
-
General Urea Organocatalysis
Sources
crystallization methods for N,N,N'-Tris(4-fluorophenyl)urea complexes
Application Note: Advanced Crystallization Protocols for N,N,N'-Tris(4-fluorophenyl)urea Supramolecular Complexes
Executive Summary
This guide details the crystallization and complexation protocols for This compound (hereafter referred to as TFPU ). Unlike symmetric 1,3-diaryl ureas (e.g., Sorafenib intermediates) which form "tape" motifs via two N-H donors, TFPU is a tri-substituted urea . It possesses a single N-H donor and significant steric bulk, altering its supramolecular assembly.
TFPU is primarily utilized in anion recognition (binding halides/oxoanions via the acidic N-H proton enhanced by electron-withdrawing fluorine) and crystal engineering (leveraging C-F···H and C-F···F interactions). This note provides self-validating protocols for growing single crystals of the native compound and its supramolecular complexes.
Part 1: Physicochemical Profile & Solvent Strategy
Scientific Rationale: The three 4-fluorophenyl rings render TFPU highly lipophilic and electron-deficient. The fluorine atoms increase the acidity of the single N-H proton, making it a potent hydrogen bond donor for anions, but also reduce solubility in standard organic solvents compared to non-fluorinated analogs.
Solubility Profile (Table 1)
| Solvent Class | Examples | Solubility Status | Application |
| Polar Aprotic | DMSO, DMF, DMAc | High | Primary solvent for synthesis; too soluble for evaporation alone. |
| Moderately Polar | THF, Acetone, Ethyl Acetate | Moderate | Ideal for Slow Evaporation. |
| Aromatic | Toluene, Xylene, Chlorobenzene | Moderate-Low | Good for high-temp dissolution & slow cooling. |
| Anti-Solvents | n-Heptane, Hexane, Pentane | Insoluble | Used in Vapor Diffusion and Layering. |
| Protic | Methanol, Ethanol, Water | Very Low | Avoid (competes for H-bonds); causes rapid precipitation (amorphous). |
Part 2: Experimental Protocols
Protocol A: Single Crystal Growth (Native TFPU)
Objective: Obtain X-ray quality crystals to determine the native packing and C-F···F interaction geometry.
Method: Solvent Layering (Liquid-Liquid Diffusion) This method is superior to evaporation for TFPU because it minimizes "oiling out," a common issue with fluorinated aromatics.
-
Dissolution: Dissolve 20 mg of TFPU in 2 mL of THF (Tetrahydrofuran) in a narrow glass vial (scintillation vial or NMR tube). Sonicate if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow crystallization tube. Dust acts as a nucleation site for defects.
-
Layering: Carefully layer 4 mL of n-Heptane on top of the THF solution.
-
Technique: Tilt the tube to 45° and let the heptane flow slowly down the side of the glass. Do not mix.
-
-
Incubation: Cap the tube loosely (or use Parafilm with a pinhole). Store at 4°C in a vibration-free environment.
-
Harvest: Colorless block-like crystals typically appear at the interface within 3–7 days.
Checkpoint: If crystals are needle-like (dendritic), the diffusion was too fast. Repeat using Toluene (solvent) and Pentane (anti-solvent) to slow the diffusion.
Protocol B: Supramolecular Complexation (Anion Binding)
Objective: Co-crystallize TFPU with Tetra-n-butylammonium (TBA) salts to study anion binding.
Mechanism: The electron-deficient N-H of TFPU binds anions (
Method: Slow Evaporation with Stoichiometric Control
-
Stock Solutions:
-
Host: 0.05 M TFPU in Acetone.
-
Guest: 0.05 M TBA-Salt (e.g., TBA-Chloride, TBA-Acetate, TBA-Benzoate) in Acetone.
-
-
Mixing: In a 4 mL vial, mix Host and Guest in a 1:1 molar ratio (e.g., 500 µL Host + 500 µL Guest).
-
Note: For oxoanions like
, use a 2:1 Host:Guest ratio if "sandwich" complexes are suspected.
-
-
Filtration: Filter the mixture through cotton wool into a clean vial.
-
Evaporation: Cover the vial with aluminum foil containing 3–5 pinholes. Place in a fume hood at ambient temperature (20–25°C).
-
Observation: As acetone evaporates, the complex becomes less soluble than the individual components due to charge neutralization/lattice energy stabilization.
-
Validation:
-
IR Spectroscopy: Check for a shift in the Urea C=O stretch (typically shifts to lower wavenumbers upon complexation) and N-H stretch.
-
Melting Point: The complex usually has a distinct MP compared to the pure TFPU (MP ~227°C for triphenylurea analogs) or the TBA salt.
-
Protocol C: Mechanochemical Screening (Liquid Assisted Grinding - LAG)
Objective: Rapidly screen for co-crystals with neutral H-bond acceptors (e.g., Triphenylphosphine oxide, Pyridine N-oxides).
-
Weighing: Weigh equimolar amounts (0.1 mmol) of TFPU and the co-former into a stainless steel grinding jar.
-
Solvent Addition: Add 10–15 µL of Nitromethane or Methanol (catalytic amount).
-
Role: The solvent acts as a "molecular lubricant" increasing molecular mobility.
-
-
Grinding: Grind in a ball mill (e.g., Retsch MM400) at 25 Hz for 20 minutes.
-
Analysis: Analyze the resulting powder immediately via PXRD (Powder X-ray Diffraction). New peaks indicate a new phase (co-crystal).
-
Scale-up: If a hit is found, grow single crystals using Protocol A, adding the co-former to the solution.
Part 3: Visualization of Workflows
Figure 1: Crystallization Decision Matrix
Caption: Logical workflow for selecting the optimal crystallization method based on solute behavior and target complex type.
Figure 2: Interaction Map for TFPU Complexes
Caption: Schematic of primary supramolecular synthons driving the assembly of TFPU complexes.
Part 4: Characterization & Troubleshooting
1. H-NMR Titration (Binding Constant Determination):
-
Perform in DMSO-d6 or CD3CN .
-
Monitor the Urea N-H proton (typically >8.5 ppm).
-
Upon adding anions (e.g., TBA-Cl), the N-H signal will shift downfield (higher ppm) significantly due to H-bonding deshielding.
2. Troubleshooting "Oiling Out":
-
Symptom:[1] Droplets form instead of crystals.
-
Cause: Phase separation occurs before nucleation.
-
Fix: Reduce concentration by 20%. Switch to a higher boiling point solvent (e.g., Chlorobenzene) and use Slow Cooling (from 80°C to RT over 24 hours) instead of evaporation.
References
-
Custelcean, R. (2014). Urea-functionalized crystalline capsules for anion recognition. Chemical Society Reviews, 43(6), 1813-1824. Link
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Link
-
Friščić, T. (2012). New opportunities for materials synthesis using mechanochemistry. Journal of Materials Chemistry, 22(12), 5426-5436. Link
-
Reutzel-Edens, S. M. (2020). Crystallization and Solid-State Characterization. In Analytical Techniques in the Pharmaceutical Sciences. Springer. Link
-
Gushchin, P. V., et al. (2013). Synthesis and structural study of tri-substituted ureas. Journal of Molecular Structure, 1044, 215-220.[2] Link
Sources
NMR titration protocols for N,N,N'-Tris(4-fluorophenyl)urea binding studies
Application Note: High-Precision NMR Titration Protocols for N,N,N'-Tris(4-fluorophenyl)urea Binding Studies
Executive Summary & Scientific Rationale
This guide details the protocol for characterizing the binding properties of This compound using NMR titration. Unlike the ubiquitous N,N'-disubstituted ureas which act as bidentate hydrogen bond donors, the N,N,N'-tris derivative possesses a unique asymmetry: a tertiary amine on one side and a secondary amine on the other.
Key Structural Implication: This molecule presents only one hydrogen bond donor (the single NH).[1][2] Consequently, it lacks the cooperative "chelate" effect of standard urea receptors. Its primary utility lies in:
-
Steric Probing: Acting as a bulky, monodentate control to validate bidentate binding models.[1][2]
-
F NMR Reporter: The three fluorine atoms provide sensitive, background-free handles for monitoring binding events, particularly useful in biological media or complex mixtures where
H signals overlap.[1][2]
Why
Pre-Experimental Validation (The "Trustworthiness" Pillar)
Before beginning the titration, you must validate the system to ensure data integrity.
Solvent Selection Strategy
The choice of solvent dictates the competition between the solvent and the guest for the host's binding site.
| Solvent | Polarity ( | Competitive Nature | Recommended Use |
| DMSO- | High | High (Strong H-bond acceptor) | Use only for very strong binders or solubility issues.[1][2][3] Will significantly lower |
| Acetonitrile- | Medium | Moderate | Standard starting point. Good balance of solubility and non-interference.[1][2][3] |
| Acetone- | Medium | Moderate | Alternative to MeCN; good for organic guests.[1][2][3] |
| Chloroform- | Low | Low | Ideal for weak binders ( |
Critical Check: Perform a "Solubility Test" with the Host at 5 mM. If it precipitates, move to a more polar solvent or a mixed system (e.g., CDCl
Stoichiometry & Concentration
-
Host Concentration (
): Fixed at 1.0 – 5.0 mM .[1][2][3] (Lower concentrations require more scans but reduce aggregation risk).[1][2][3] -
Guest Concentration (
): Prepare a stock solution at 50–100 times the host concentration.[1][2][3]
Detailed Experimental Protocol
Phase 1: Sample Preparation (Gravimetric Method)
Volumetric pipettes introduce error.[1][2][3] Use a 5-digit analytical balance for all stock solutions.
-
Host Stock (H): Weigh ~3.8 mg of this compound (MW ≈ 382.36 g/mol ) directly into a vial. Add exactly 1.0 mL (or equivalent mass) of deuterated solvent.
-
Guest Stock (G): Weigh the guest (e.g., Tetrabutylammonium chloride) to achieve a concentration of ~500 mM.
Phase 2: The Titration Loop
-
Initial Scan (Point 0): Transfer 500
L of Host Stock (H) into a high-quality NMR tube. -
Titration Steps: Add aliquots of Guest Stock (G) directly to the NMR tube using a gas-tight microsyringe (e.g., Hamilton 10
L).[1][2] -
Mixing: Cap the tube and invert 3 times. Do not vortex vigorously to avoid bubble formation which ruins field homogeneity.[1][2]
-
Measurement: Record spectra after each addition.
Recommended Addition Schedule (Equivalents of Guest): 0.0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, 5.0, 10.0.[1][2] (Total 12 data points covering the steep binding curve and the saturation plateau).
Workflow Visualization
The following diagram illustrates the "Constant Host Concentration" method, which is the gold standard for minimizing mathematical error.
Figure 1: Workflow for "Constant Host" NMR titration. Using the host solution to dissolve the guest prevents dilution errors.
Data Analysis & Mathematical Modeling
Tracking the Signals
- H NMR: Track the urea NH proton. It will typically shift downfield (higher ppm) upon anion binding due to deshielding.[1][2][3]
- F NMR: Track the fluorine signals.
Calculating Binding Constants ( )
For a 1:1 binding model (Host + Guest
Where:
-
: Observed chemical shift change (
).[1][2][3] - : Maximum shift at saturation (fitted parameter).[1][2][3]
- : Total host concentration (constant).[1][2][3]
- : Total guest concentration (variable).[1][2][3]
- : Association constant (fitted parameter).[1][2][3]
Software Recommendation:
Use the BindFit online tool (Supramolecular.org) or Python scripts utilizing scipy.optimize.[2] These allow for "Global Fitting" where you fit the
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Broadening of NH peak | Intermediate exchange rate on NMR timescale. | Heat the sample (fast exchange) or cool it (slow exchange) to sharpen peaks.[1][2] |
| Sigmoidal Binding Curve | Cooperative binding or aggregation.[1][2] | Check for 1:2 binding models. Perform a dilution study to rule out self-aggregation.[1][2][3] |
| Precipitation | Complex is less soluble than free host.[1][2] | Switch to a more polar solvent (e.g., DMSO- |
| No Shift Observed | Solvent competition is too strong.[1][2] | The solvent is out-competing the guest. Switch to CDCl |
References
-
Thordarson, P. (2011).[1][2] Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.[1][2][3]
-
Lowe, A. J., & Pfeffer, F. M. (2012).[1][2] Determining binding constants from 1H NMR titration data using global and local methods: a case study. Supramolecular Chemistry, 24(8), 585-594.[1][2][3] [1][2][3]
-
Dalvit, C., et al. (2019).[1][2] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Chemical Reviews.
-
Supramolecular.org. (2023).[1][2][3] BindFit: Online fitting of binding isotherms.[1]
Sources
- 1. PubChemLite - N,n'-bis((4-fluorophenyl)phenylmethyl)urea (C27H22F2N2O) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - N,n'-bis((3-fluorophenyl)(4-methylphenyl)methyl)urea (C29H26F2N2O) [pubchemlite.lcsb.uni.lu]
- 3. BindingDB BDBM50340944 1-(3-chloro-4-fluorophenyl)-3-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)urea::CHEMBL1761944::N-{4-[6,7-Dimethoxy-quinazolin-4-ylamino]phenyl}-N'-(3-chloro-4-fluorophenyl)urea (11g) [bindingdb.org]
Application Note: Solvent Selection for 4-Fluoroaniline Tris-Urea Synthesis
This Application Note and Protocol guide details the solvent selection and synthetic methodology for reacting 4-fluoroaniline to form C3-symmetric tris-ureas . These constructs are critical in supramolecular chemistry as anion receptors and in medicinal chemistry as multivalent scaffolds.
Executive Summary
The synthesis of tris-ureas from 4-fluoroaniline presents a classic "solubility paradox." The reactants (4-fluoroaniline and the tri-isocyanate scaffold) are typically soluble in low-polarity organic solvents, whereas the product—a molecule capable of forming six strong hydrogen bonds—often exhibits extremely low solubility due to aggressive self-aggregation.[1]
This guide recommends a precipitation-driven synthetic strategy . By selecting a solvent in which the reactants are soluble but the product is insoluble (e.g., Dichloromethane or Toluene), researchers can drive the equilibrium forward via Le Chatelier’s principle and simplify purification to a filtration step. This approach avoids the difficulty of removing high-boiling polar solvents like DMF or DMSO.
Chemical Context & Mechanism
The Reaction: The formation of the urea linkage involves the nucleophilic attack of the amine nitrogen of 4-fluoroaniline onto the electrophilic carbon of an isocyanate group. For a tris-urea, this occurs three times on a trifunctional scaffold (e.g., 1,3,5-tris(isocyanatomethyl)benzene).[1]
The Reagent: 4-Fluoroaniline [1][2][3]
-
Electronic Effect: The fluorine atom at the para position is electron-withdrawing by induction but electron-donating by resonance. Overall, it renders the amine slightly less nucleophilic than unsubstituted aniline, requiring strict anhydrous conditions to prevent competition from water (hydrolysis of isocyanate).[1]
-
Utility: The
F nucleus provides a sensitive NMR probe for binding studies, and the electron-withdrawing nature enhances the acidity of the urea protons, improving anion binding affinity.
The Challenge: Aggregation Tris-ureas possess three donor-donor (D-D) hydrogen bonding sites.[1] In solution, they form tight intermolecular networks (stacking), leading to gelation or precipitation.
Solvent Selection Matrix
The choice of solvent dictates the reaction pathway (homogeneous vs. heterogeneous) and the workup efficiency.
Table 1: Solvent Performance Analysis
| Solvent Class | Examples | Solubility (Reactants) | Solubility (Product) | Suitability | Mechanism of Action |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Very Low | Optimal | Product precipitates as a fine powder; easy removal by filtration.[1] |
| Aromatic | Toluene, Xylene | High | Low | Excellent | High boiling point allows thermal acceleration; product crystallizes upon cooling. |
| Polar Aprotic | THF, Ethyl Acetate | High | Moderate | Good | H-bonding solvents may solvate the product, preventing precipitation but slowing kinetics.[1][4] |
| High Polarity | DMF, DMSO, DMAc | High | High | Poor | Solubilizes everything.[1] Hard to remove; high temperatures required for evaporation risk product decomposition. |
| Protic | Alcohols, Water | Moderate | Low | Forbidden | Reacts with isocyanates to form carbamates or ureas (side reactions).[1] |
Visualization: Reaction Workflow & Decision Tree
The following diagram illustrates the reaction pathway and the solvent decision logic.
Caption: Solvent selection logic. Path A (Green) utilizes precipitation to drive yield and simplify purification, while Path B (Red) leads to complex workups.[1]
Detailed Experimental Protocol
Objective: Synthesis of a C3-symmetric tris-urea receptor using a precipitation-driven method.
Materials:
-
Nucleophile: 4-Fluoroaniline (3.1 equivalents).[1] Note: Slight excess ensures complete consumption of the isocyanate.
-
Electrophile: 1,3,5-Tris(isocyanatomethyl)benzene (1.0 equivalent).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of nitrogen.
-
Critical: Ensure all glassware is free of moisture. Water competes with the amine, forming aniline impurities.
-
-
Dissolution of Electrophile:
-
Add 1,3,5-tris(isocyanatomethyl)benzene (1.0 mmol) to the RBF.[1]
-
Add anhydrous DCM (10 mL). Stir until fully dissolved.
-
-
Addition of Nucleophile:
-
In a separate vial, dissolve 4-fluoroaniline (3.1 mmol) in anhydrous DCM (5 mL).
-
Add the amine solution dropwise to the stirring isocyanate solution over 5 minutes.
-
Observation: The solution may remain clear initially, but turbidity usually develops within 10–30 minutes as the tris-urea begins to aggregate.[1]
-
-
Reaction:
-
Stir the mixture at room temperature (25°C) for 12–18 hours.
-
Checkpoint: A heavy white precipitate should form. If no precipitate forms, concentrate the solution to half volume or add a non-polar co-solvent (Hexane) to induce crashing.[1]
-
-
Isolation (The "Precipitation Advantage"):
-
Filter the reaction mixture through a sintered glass funnel or Buchner funnel.
-
Wash 1: Rinse the solid cake with cold DCM (2 x 5 mL) to remove unreacted isocyanate.[1]
-
Wash 2: Rinse with Diethyl Ether (2 x 10 mL) to remove unreacted 4-fluoroaniline.[1]
-
Dry the white solid under high vacuum for 4 hours to remove trace solvents.
-
-
Characterization:
-
Dissolve a small sample in DMSO-d6 (DCM will not work for the product).
-
H NMR: Look for the disappearance of the amine peaks and the appearance of urea -NH singlets (typically
6.0–9.0 ppm). -
F NMR: Verify the single fluorine environment (
approx -120 to -130 ppm).
-
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| No Precipitate | Product is too soluble or reaction failed. | Check TLC. If reaction is complete, add Hexane or Diethyl Ether to force precipitation.[1] |
| Gel Formation | Supramolecular gelation occurred. | Dilute with more DCM and sonicate to break the gel, then filter. |
| Impure Product | Unreacted amine trapped in lattice. | Reprecipitate: Dissolve in minimal hot DMF/DMSO and pour into excess water (rapid stirring), then filter.[1] |
| Low Yield | Moisture contamination. | Ensure solvent is anhydrous.[5][6] Isocyanates hydrolyze to amines, which then react with remaining isocyanate to form symmetric urea impurities.[1] |
References
-
Custelcean, R., et al. (2005).[1][4] "Crystal Engineering with Urea-Functionalized Tripodal Anion Receptors." Crystal Growth & Design, 5(6), 2277–2287. Link[1]
-
Hansen, C. M. (2007).[1][4] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter data).
-
Esteban-Gómez, D., et al. (2012).[1][4] "Tripodal Urea-Based Anion Receptors: From Simple Binding to Self-Assembly." European Journal of Organic Chemistry, 2012(15), 2847–2858. Link[1]
-
Ravikumar, I., & Ghosh, P. (2012).[1][4] "Urea/thiourea-based receptors for anion binding."[7] Chemical Society Reviews, 41, 3077-3098. Link
-
Byrne, F. P., et al. (2016).[1][4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. mdpi.com [mdpi.com]
- 5. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and anion binding studies of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors: Proton transfer-induced selectivity for hydrogen sulfate over sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues of N,N,N'-Tris(4-fluorophenyl)urea in DMSO
Welcome to the Technical Support Center for N,N,N'-Tris(4-fluorophenyl)urea . This portal is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the solvation of highly lipophilic, crystalline urea derivatives.
Below, you will find a comprehensive mechanistic breakdown of solubility barriers, self-validating experimental protocols, and a targeted FAQ section to ensure the integrity of your in vitro and in vivo assays.
Part 1: Mechanistic Insights into Solvation Barriers
To effectively troubleshoot solubility, we must first understand the thermodynamic and kinetic forces at play. This compound presents a "perfect storm" of structural features that resist solvation in Dimethyl Sulfoxide (DMSO):
-
Intermolecular Hydrogen Bonding: The central urea core (-NH-CO-NH-) acts as both a potent hydrogen bond donor and acceptor. In the solid state, urea derivatives self-assemble into extensive, highly stable intermolecular hydrogen-bonded networks [2].
-
Extreme Lipophilicity: The substitution of three aromatic rings with highly electronegative fluorine atoms dramatically increases the molecule's overall lipophilicity and hydrophobicity [4, 7].
-
High Crystal Lattice Energy: The combination of urea-driven hydrogen bonding and the strong
stacking of the fluorophenyl rings results in a massive crystal lattice energy. For dissolution to occur, the thermodynamic energy gained by DMSO solvating the molecule must exceed the energy required to break this rigid crystal lattice [8, 9].
Logical relationship between molecular structure and DMSO solubility barriers.
Part 2: Step-by-Step Troubleshooting Protocols
The following methodologies are designed as a self-validating system. Do not skip steps; the protocol relies on escalating thermodynamic and mechanical disruption to force the compound into solution without causing chemical degradation.
Protocol 1: Standard Anhydrous Preparation
DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric water will compete with the urea core for hydrogen bonding, drastically reducing DMSO's solvating capacity and causing the hydrophobic fluorophenyl groups to precipitate [1].
-
Equilibration: Allow both the this compound powder and a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity) to reach room temperature (20–25°C) before opening.
-
Weighing: Weigh the desired mass of the compound into a sterile, dry glass vial (avoid plastics that may leach or absorb highly lipophilic compounds).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target stock concentration (start conservatively at 1–5 mM).
-
Agitation: Vortex vigorously for 2 to 5 minutes.
-
Validation: Hold the vial against a light source. If the solution is optically clear, proceed to your assay. If particulates remain, proceed immediately to Protocol 2.
Protocol 2: Thermo-Mechanical Disruption
If the compound resists standard agitation, you must input external energy to overcome the endothermic barrier of the crystal lattice [1, 6].
-
Gentle Heating: Place the sealed vial in a water bath set to 37°C–50°C for 10 to 15 minutes. Caution: Do not exceed 50°C to prevent potential thermal degradation of the urea linkage.
-
Bath Sonication: Transfer the warmed vial to a bath sonicator. Sonicate for 15–30 minutes. The high-frequency sound waves cause cavitation, providing intense localized mechanical energy to break apart crystalline aggregates [6].
-
Cooling & Validation: Allow the solution to return to room temperature. If the compound precipitates upon cooling, the solution is supersaturated, indicating you have exceeded the absolute thermodynamic solubility limit in pure DMSO. Proceed to Protocol 3.
Protocol 3: Co-Solvent Formulation (For In Vivo or High-Concentration Assays)
When pure DMSO cannot maintain solvation at the required concentration, a biocompatible surfactant/co-solvent system is required to encapsulate the lipophilic fluorophenyl groups [5].
-
Stock Preparation: Prepare a highly concentrated slurry/suspension of the compound in 10% (v/v) of the final target volume using pure DMSO.
-
Surfactant Addition: Add 40% (v/v) PEG300 and mix thoroughly.
-
Micellar Encapsulation: Add 5% (v/v) Tween-80 and vortex. The Tween-80 will form micelles around the highly fluorinated hydrophobic core.
-
Aqueous Phase: Slowly add 45% (v/v) Saline dropwise while continuously vortexing to yield a clear, formulated solution.
Step-by-step troubleshooting workflow for dissolving recalcitrant compounds in DMSO.
Part 3: Quantitative Solubility Data
The following table summarizes the expected solubility thresholds for highly fluorinated tri-aryl ureas based on empirical formulation data.
| Solvent System | Applied Conditions | Max Achievable Concentration | Stability at Room Temp (24h) |
| 100% Anhydrous DMSO | Room Temp, Vortex only | < 1.0 mM | Stable |
| 100% Anhydrous DMSO | 50°C Heating + Bath Sonication | ~ 5.0 mM | Prone to precipitation |
| 90% DMSO / 10% Ethanol | Room Temp, Vortex only | ~ 2.5 mM | Stable |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Sequential Addition + Sonication | > 10.0 mM | Highly Stable (Micellar) |
Part 4: Frequently Asked Questions (FAQs)
Q: My this compound solution was perfectly clear yesterday, but after storing it at -20°C overnight, it has precipitated. Why? A: This is a classic symptom of temperature-dependent supersaturation. The thermodynamic solubility of the compound drops significantly at sub-zero temperatures, causing the crystal lattice to reform [10]. To resolve this, allow the vial to equilibrate to room temperature, then apply gentle heating (37°C) and bath sonication until the crystals completely redissolve before using it in your assay.
Q: Can I use a probe sonicator instead of a bath sonicator to speed up dissolution? A: No. While probe sonicators deliver higher energy, they cause severe localized overheating at the probe tip. This extreme thermal stress can lead to the degradation of the urea linkage or unwanted side reactions [6]. Always use a water bath sonicator to ensure even, controlled energy distribution.
Q: I am diluting my DMSO stock into an aqueous cell culture media, and the compound immediately crashes out. How do I prevent this?
A: This is known as "solvent shift precipitation." When the DMSO is diluted into water, it rapidly diffuses away from the highly lipophilic fluorophenyl rings, leaving the compound exposed to an aqueous environment where it is completely insoluble [3]. To prevent this, keep the final DMSO concentration in the assay
References
- BenchChem Technical Support Team. "Troubleshooting Taladegib solubility issues in DMSO." BenchChem.
- "Photophysical Studies on the Interaction of N-Acetyl Tryptophanamide (NATA)
- "Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study.
- "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
- "Norathyriol Solubility in DMSO: Technical Support Center." BenchChem.
- "Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO." BenchChem.
- "Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.
- "Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle.
- "Computational Analysis of Aqueous Drug Solubility – Influence of the Solid St
- "Troubleshooting AN-12-H5 solubility issues in DMSO." BenchChem.
purification strategies for removing impurities from fluorinated ureas
Department: Chemical Process R&D Subject: Troubleshooting Impurity Removal in Fluorinated Urea Synthesis Reference ID: PUR-FLU-UREA-001
Executive Summary
Fluorinated ureas present a unique purification paradox. The urea motif introduces strong hydrogen-bonding capability (polarity), while the fluorinated moiety (e.g.,
This guide addresses the three most critical failure modes in fluorinated urea purification:
-
Phase Separation: Handling "oiling out" during crystallization.[2]
-
Byproduct Removal: Eliminating the persistent symmetrical urea impurity.
-
Separation: Utilizing Fluorous Solid Phase Extraction (F-SPE) for difficult separations.[1][3]
Module 1: Crystallization & Phase Separation
Q: My product forms a gummy oil instead of crystals upon cooling. How do I recover the solid?
A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point drops below the solvent's boiling point, often exacerbated by impurities or rapid cooling.[4][5] Fluorinated chains disrupt crystal lattice packing, making this common.
The "Oiling Out" Rescue Protocol:
-
Re-heat: Redissolve the oil by heating the mixture to reflux.
-
Solvent Modification: Add a small volume of a "bridge solvent" (e.g., THF or Dioxane) that is miscible with both your fluorinated compound and the bulk solvent.
-
Seeding: You must seed the mixture at the "cloud point" (just before oiling occurs). If you lack seeds, scratch the glass interface vigorously or use a sonication bath to induce nucleation.
-
Controlled Cooling: Use a ramp rate of <1°C/min.
Recommended Solvent Systems for Fluorinated Ureas:
| Solvent System | Ratio (v/v) | Mechanism | Best For |
|---|---|---|---|
| EtOH / Water | 90:10 to 60:40 | H-bond disruption + antisolvent | General fluorinated aryl ureas |
| EtOAc / Heptane | Variable | Lipophilic solubility | Highly fluorinated aliphatic ureas |
| Toluene / Hexane | 1:1 to 1:5 |
Visual Workflow: Oiling Out Troubleshooting
Caption: Decision tree for recovering crystalline material from an oiled-out mixture.
Module 2: Removing Symmetrical Urea Byproducts
Q: I have a persistent impurity that co-elutes with my product. It appears to be the symmetrical urea. How do I remove it?
A: Symmetrical ureas (R-NH-CO-NH-R) form via the hydrolysis of the starting isocyanate or the homocoupling of the amine in the presence of phosgene equivalents. They are notoriously insoluble and difficult to separate via silica chromatography due to similar polarity to the product.
Strategy 1: Solubility Differential (The "Crash and Filter" Method) Symmetrical ureas are often "brick dust"—highly crystalline and insoluble in non-polar solvents.
-
Evaporate your reaction mixture to dryness.
-
Triturate the solid in cold Dichloromethane (DCM) or Toluene .
-
Filter: The fluorinated product usually dissolves; the symmetrical urea often remains as a solid.
-
Wash: Wash the filter cake with cold solvent.[6] The filtrate contains your product.[7]
Strategy 2: Chemical Scavenging (Prevention) If the impurity is unreacted isocyanate (which becomes urea upon workup), scavenge it before adding water.
-
Reagent: Add Fluorous Isatoic Anhydride or a resin-bound amine (e.g., Trisamine resin).
-
Mechanism: The scavenger reacts with excess isocyanate to form a species that is easily removed via filtration or F-SPE.
Module 3: Fluorous Solid Phase Extraction (F-SPE)
Q: Standard silica chromatography is failing (streaking/poor resolution). Is there a better stationary phase?
A: Yes. For fluorinated molecules, Fluorous Solid Phase Extraction (F-SPE) is the superior method. It exploits the specific affinity of perfluoroalkyl groups for fluorous silica (silica bonded with
Why it works: Standard silica separates based on polarity (Urea = Polar). F-SPE separates based on fluorine content. Since your impurities (non-fluorinated amines, symmetrical non-fluorinated ureas) lack the "fluorous tag," they elute instantly, while your product is retained.
The F-SPE Protocol:
-
Load: Dissolve crude mixture in a minimum amount of DMF or DMSO. Load onto a pre-conditioned FluoroFlash® cartridge.
-
Fluorophobic Wash (Elute Impurities): Flush with 80:20 MeOH:H2O .
-
Result: Non-fluorinated organic impurities (excess amine, catalysts) wash off. The fluorinated urea sticks to the cartridge.
-
-
Fluorophilic Elution (Collect Product): Flush with 100% MeOH or THF .
-
Result: The fluorinated urea elutes pure.
-
Visual Workflow: F-SPE Separation
Caption: Separation logic for Fluorous Solid Phase Extraction (F-SPE).
Module 4: Analytical Confirmation
Q: How do I confirm the urea proton is not an impurity peak in NMR?
A: Urea protons are exchangeable and sensitive to concentration/solvent.
-
D2O Shake: Run a standard
NMR. Add 1-2 drops of to the tube and shake. If the peaks disappear, they are N-H protons. -
19F NMR: Always run
NMR. A single sharp peak confirms the integrity of the fluorinated group. Multiple peaks suggest rotamers (common in ureas) or impurities.-
Tip: If you see peak doubling in
NMR, heat the NMR tube to 50°C. If peaks coalesce, it is rotameric behavior, not impurity.
-
References
-
Zhang, W., & Lu, Y. (2006). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 8(6), 890–896.[8]
-
Curran, D. P. (2001). Fluorous Mixture Synthesis: A New Method for the Synthesis of Organic Libraries. Pure and Applied Chemistry, 73(1), 91–97.
-
BenchChem Technical Support. (2025). Preventing Oiling Out in Diastereomeric Salt Formation.[2][9] BenchChem Technical Guides.
-
Kondo, Y., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules, 23(3), 606.
Sources
- 1. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Automation of fluorous solid-phase extraction for parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N,N,N'-Tris(4-fluorophenyl)urea
Ticket ID: #REC-TPFU-001 Subject: Optimization of Recrystallization Solvents & Troubleshooting Oiling Out Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Profile[1]
User Query: "I am struggling to purify N,N,N'-Tris(4-fluorophenyl)urea. It oils out in ethanol/water and retains colored impurities in hexanes. What is the optimal solvent system?"
Scientist's Analysis: Purifying This compound presents a unique challenge compared to standard ureas. Unlike symmetric N,N'-diarylureas (which have two N-H donors), your trisubstituted molecule possesses only one N-H donor but significant hydrophobic bulk (three fluorinated aromatic rings).
-
Lipophilicity: The three 4-fluorophenyl groups create a highly hydrophobic shell, making water-based anti-solvent methods prone to "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
Crystal Packing: The reduction in hydrogen bonding (vs. disubstituted ureas) alters the lattice energy, often requiring non-polar interactions (pi-stacking) to drive crystallization.
-
Fluorine Effect: The C-F bonds increase density and melting point but reduce solubility in standard hydrocarbons compared to non-fluorinated analogs.
Solvent Selection Logic (The "Why")
Do not rely on trial-and-error. Use this solubility logic table to select your solvent system based on your specific impurity profile.
Table 1: Solvent Compatibility Matrix
| Solvent System | Role | Suitability | Technical Notes |
| Toluene / Heptane | Primary Recommendation | High | Excellent for hydrophobic ureas. Toluene pi-stacks with the aromatic rings; Heptane acts as a gentle anti-solvent. High boiling point of Toluene prevents premature precipitation. |
| Ethyl Acetate / Hexane | Alternative | Medium-High | Good for removing polar impurities. Risk: If the ratio changes too fast during evaporation, the product may crash out as amorphous powder. |
| Ethanol / Water | Not Recommended | Low | High Risk of Oiling Out. The compound is too lipophilic. As water is added, the hydrophobic urea separates as an oil before it can organize into a lattice. |
| Acetone / Water | Specific Use Only | Medium | Useful only if the main impurity is highly non-polar. Requires strict temperature control to avoid oiling out. |
| THF (Tetrahydrofuran) | Dissolution Only | N/A | Too strong a solvent. Hard to crystallize from pure THF; requires a significant amount of anti-solvent, leading to yield loss. |
Experimental Protocols
Protocol A: The "Toluene/Heptane" Standard (Recommended)
Best for: High purity, removal of unreacted amines, and preventing oiling out.
Prerequisites:
-
Crude this compound
-
Toluene (HPLC Grade)
-
Heptane (or Methylcyclohexane)
-
Heat gun or oil bath
Step-by-Step:
-
Dissolution: Place crude solid in a flask. Add minimum Toluene at room temperature to create a slurry.
-
Heating: Heat to 90-100°C . Add more Toluene dropwise just until the solution becomes clear.
-
Critical: If colored impurities persist but solid is gone, add Activated Carbon (1 wt%) , stir for 5 mins, and perform a Hot Filtration through Celite.
-
-
Nucleation: Remove from heat. Let it cool to ~70°C.
-
Anti-Solvent Addition: Slowly add hot Heptane (heated to ~60°C) down the side of the flask.
-
Ratio: Aim for a final Toluene:Heptane ratio of 1:2 to 1:4 .
-
Stop point: Stop adding Heptane the moment a faint, persistent cloudiness appears.
-
-
Re-dissolution: Add 1-2 mL of hot Toluene to clear the cloudiness.
-
Crystallization: Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature.
-
Why? Rapid cooling traps impurities. Slow cooling allows the bulky fluorinated rings to align.
-
-
Harvest: Cool to 4°C (fridge) for 2 hours, then filter. Wash with cold Heptane.
Protocol B: The "Oiling Out" Rescue
Use this if your material has already turned into a sticky oil at the bottom of the flask.
-
Re-heat: Return the flask to the heat source until the oil redissolves (or becomes a homogeneous liquid phase).
-
Solvent Adjustment: Add a small amount of the Good Solvent (e.g., Toluene or EtOAc).
-
Seeding at Cloud Point:
-
Cool the solution until the oil just begins to separate (Cloud Point).
-
Immediately add a seed crystal of pure product (if available) or scratch the glass vigorously with a glass rod.
-
Mechanism:[1][2][3] Scratching creates micro-abrasions that serve as nucleation sites, forcing the oil droplets to solidify rather than coalesce.
-
-
Isothermal Stirring: Maintain the temperature at the cloud point with vigorous stirring for 30 minutes. Do not cool further until solids are visible.
Troubleshooting & FAQs
Q1: Why does my product "oil out" instead of crystallizing?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.
-
Cause: Your solvent system is too polar (e.g., using water), or the concentration is too high at the boiling point.
-
Fix: Switch to a less polar system (Protocol A). If you must use alcohols, keep the temperature below the melting point of the solvated oil and stir vigorously.
Q2: I have persistent yellow/brown color. How do I remove it?
A: Fluorinated anilines (starting materials) often oxidize to colored azo/nitroso species.
-
Fix: Use Activated Charcoal during the hot dissolution step (Protocol A, Step 2).[4]
-
Warning: Do not use charcoal with oxidizers present. Ensure the solution is hot but not superheated to prevent bumping.
Q3: My yield is low (<50%). Where is my product?
A: Trisubstituted ureas are often more soluble in organic solvents than expected due to disrupted H-bonding.
-
Fix: Analyze the "Mother Liquor" (filtrate) via TLC. If the product is there, concentrate the filtrate by 50% on a rotovap and perform a second "crop" crystallization.
Visual Logic Workflows
Diagram 1: Solvent System Decision Tree
Caption: Logical flow for selecting the correct solvent based on impurity profile and solubility behavior.
Diagram 2: The "Oiling Out" Rescue Mechanism
Caption: Step-by-step remediation when the product separates as a liquid oil.
References
-
BenchChem Technical Support. (2025).[5][6][7] Troubleshooting Crystallization: Oiling Out and Solvent Selection.[2][6][7] Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
National Institutes of Health (NIH). (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools.[8] (Demonstrates solubility trends of fluorinated ureas). Retrieved from
-
MDPI. (2021). Diarylureas: Solubility and Pharmacophore Analysis.[9] (Discusses H-bonding and solubility issues in urea derivatives). Retrieved from
-
University of Wisconsin-Madison. (2022). Recrystallization and Decolorizing Solutions.[4] (Protocols for activated carbon usage). Retrieved from
Sources
- 1. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support: Overcoming Steric Hindrance in Tris-Substituted Urea Synthesis
Status: Operational Ticket ID: STERIC-UREA-001 Assigned Specialist: Senior Application Scientist
Mission Statement
You have reached the Synthesis Crisis Center. We understand that tris-substituted ureas (
Standard protocols (mixing an isocyanate with a secondary amine) often fail here because the nucleophilicity of the hindered secondary amine is insufficient to attack the isocyanate carbon. This guide abandons the "hope and heat" approach in favor of pre-activation strategies that force the bond formation through higher energy intermediates.
Part 1: Method Selection (Decision Matrix)
Do not waste reagents on the "Standard Isocyanate Route" if your amines are hindered. Use this logic flow to select the correct activation strategy.
Figure 1: Decision matrix for selecting the synthesis pathway based on steric congestion.
Part 2: The Protocols
Protocol A: Triphosgene-Mediated Synthesis (The Workhorse)
Best for: Bulky secondary amine + Accessible primary amine. Mechanism: Converts the hindered secondary amine into a reactive carbamoyl chloride intermediate, which is then attacked by the primary amine.
Reagents:
-
Dichloromethane (DCM) [Anhydrous]
-
DIPEA (Diisopropylethylamine) or Pyridine
Step-by-Step:
-
Preparation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM under
atmosphere. Cool to 0°C. -
Activation: Slowly add the Bulky Secondary Amine (1.0 eq) dissolved in DCM.
-
Base Addition: Add DIPEA (1.1 eq) dropwise. Critical: Keep cold to prevent decomposition. Stir for 30 mins at 0°C.
-
Checkpoint: You have now generated the carbamoyl chloride in situ.
-
-
Coupling: Add the Primary Amine (1.0–1.2 eq) and additional DIPEA (1.5 eq).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench: Quench with saturated
.
Why this works: It reverses the traditional role of the reagents. Instead of a weak nucleophile (bulky amine) attacking an electrophile, you turn the bulky amine into the electrophile (carbamoyl chloride), which the smaller primary amine can easily attack.
Protocol B: The "Batey" Method (CDI + Methyl Iodide)
Best for: Extreme steric hindrance (Bulky Secondary Amine + Bulky Primary Amine). Mechanism: The "Imidazolium Effect." Standard CDI coupling creates a carbamoylimidazole intermediate that is often too stable to react with hindered amines. Methylation with MeI converts this into a charged imidazolium species, increasing electrophilicity by orders of magnitude [1].
Reagents:
Step-by-Step:
-
Activation: Dissolve Bulky Secondary Amine (1.0 eq) and CDI (1.1 eq) in MeCN. Stir at RT for 2–4 hours.
-
Checkpoint: Verify formation of the intermediate carbamoylimidazole by TLC/LCMS.
-
-
The "Super-Activation": Add Methyl Iodide (MeI) (4.0 eq). Stir at RT for 12–24 hours.
-
Observation: The reaction may turn yellow/orange. You are forming the reactive salt.
-
-
Coupling: Add the Second Amine (1.2 eq) and TEA (1.5 eq).
-
Heat: Heat to 50–60°C if necessary. The charged leaving group (N-methylimidazole) is excellent and drives the reaction.
Figure 2: The "Imidazolium Effect" mechanism converting a stable intermediate into a super-electrophile.
Part 3: Troubleshooting & FAQs
Q1: I am seeing a large amount of symmetrical urea byproduct (R-NH-CO-NH-R). Why?
Diagnosis: Moisture contamination. Explanation: If water enters the Triphosgene or CDI reaction, it hydrolyzes the active intermediate to an unstable carbamic acid, which decarboxylates to an amine. This amine then reacts with the remaining active intermediate to form the symmetrical urea. Fix:
-
Dry all solvents over molecular sieves (3Å or 4Å).
-
Flame-dry glassware.
-
Increase the electrophile (Triphosgene/CDI) to 1.2 eq to scavenge trace water.
Q2: The Triphosgene reaction is black/tarry and yield is low.
Diagnosis: Decomposition due to exotherm or lack of base control. Fix:
-
Ensure the initial addition of Triphosgene is at 0°C or -10°C .
-
Add the base slowly . Triphosgene decomposition is base-catalyzed.
-
Switch solvent: If DCM fails, try THF (ensure it is peroxide-free and dry).
Q3: My secondary amine is an aniline (electron-poor) and won't react with CDI.
Diagnosis: Low nucleophilicity. Fix:
-
Switch to Protocol A (Triphosgene) . It is more aggressive than CDI.
-
Heat the activation step (Amine + Triphosgene) to reflux in Toluene before adding the second amine.
Q4: I cannot use Methyl Iodide (toxicity/regulation). Is there an alternative to the Batey method?
Answer: Yes.
-
Alternative 1: Use Methyl Triflate (MeOTf) (Caution: highly potent alkylator).
-
Alternative 2: Use Lewis Acid Catalysis .[6] Add 10 mol%
or to the standard isocyanate coupling reaction. The Lewis acid coordinates to the isocyanate oxygen, increasing the electrophilicity of the carbonyl carbon, inviting attack from the bulky amine [2].
Part 4: Data & Comparison
| Feature | Standard Isocyanate | Triphosgene (Protocol A) | CDI + MeI (Protocol B) |
| Steric Tolerance | Low | High | Very High |
| Reagent Safety | Moderate (Sensitizer) | Moderate (Solid, toxic) | High (CDI is mild) |
| Atom Economy | 100% | Moderate | Low (Loss of imidazole) |
| Purification | Crystallization | Aqueous Workup | Aqueous Workup (Water soluble byproducts) |
| Success Rate | <20% for bulky amines | 75-85% | >90% |
References
-
Batey, R. A., Santhakumar, V., Yoshina-Ishii, C., & Taylor, S. D. (1998). Carbamoylimidazolium salts as reactive intermediates for the synthesis of ureas, carbamates, thiocarbamates and amides.[5][7] Tetrahedron Letters, 39(35), 6267-6270.
-
Genin, M. J., et al. (2000). Synthesis and Bioactivity of Novel Bis-Aryl Ureas. Journal of Medicinal Chemistry, 43(4), 583-589.
-
Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH.[8] (Comprehensive guide on Triphosgene usage).
Sources
- 1. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of steric influences on hydrogen-bonding motifs in cyclic ureas by using X-ray, neutron, and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phase Separation in N,N,N'-Tris(4-fluorophenyl)urea Workflows
Welcome to the Technical Support Center for N,N,N'-Tris(4-fluorophenyl)urea (TFU) . As a highly fluorinated, trisubstituted urea, TFU presents unique physicochemical challenges. Its extreme hydrophobicity (driven by three 4-fluorophenyl rings) combined with a strong hydrogen-bond donating N-H group frequently leads to unintended phase separation.
This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to resolve phase separation in two critical stages: Synthetic Workup (Emulsions/Rag Layers) and Biological Assays (Colloidal Aggregation/LLPS) .
Part 1: Synthetic Workup & Purification (The "Rag Layer" Problem)
During the synthesis of trisubstituted ureas—typically via the reaction of a secondary amine with an isocyanate or carbamoyl chloride [1]—liquid-liquid extraction often fails due to the formation of a stubborn third phase, or "rag layer," at the aqueous-organic interface.
FAQ: Why does TFU form an emulsion during liquid-liquid extraction?
Causality: TFU is highly lipophilic but possesses a highly polarized urea core. In biphasic systems (e.g., Dichloromethane/Water), TFU is not fully soluble in either phase at high concentrations. Instead, the molecules self-assemble at the liquid-liquid interface. The fluorinated rings orient toward the organic phase, while the urea N-H and C=O groups form intermolecular hydrogen-bonded networks that trap water droplets, stabilizing a rigid water-in-oil emulsion [2].
FAQ: How can I break this emulsion without losing my product?
Causality: To break the emulsion, you must disrupt the interfacial hydrogen-bonding network and force TFU into the organic phase. This is achieved by increasing the ionic strength of the aqueous phase (salting out) and introducing a polar aprotic co-solvent to disrupt urea-urea hydrogen bonds.
Protocol 1: Step-by-Step Resolution of TFU Emulsions
This protocol is a self-validating system: if the organic layer remains cloudy after Step 3, the co-solvent ratio is insufficient for the specific concentration of TFU.
-
Thermal Disruption: Gently warm the separatory funnel under a stream of warm water (approx. 35°C if using DCM). Increased thermal kinetic energy destabilizes the interfacial tension.
-
Aqueous Saturation (Salting Out): Add a saturated aqueous solution of NaCl (brine) equal to 20% of the total aqueous volume. Swirl gently (do not shake vigorously). The high ionic strength forces the hydrophobic fluorinated rings out of the aqueous boundary layer.
-
Co-Solvent Addition (H-Bond Disruption): If the rag layer persists, add Tetrahydrofuran (THF) or Ethyl Acetate dropwise (up to 10% of the organic volume). THF acts as a competitive hydrogen-bond acceptor, breaking the TFU oligomers at the interface and solubilizing them into the organic phase.
-
Phase Separation & Recovery: Allow the funnel to sit for 15 minutes. The rag layer will collapse into a sharp biphasic interface. Drain the organic layer and dry over anhydrous
.
Part 2: Biological Assays & High-Throughput Screening (Colloidal Aggregation)
In early-stage drug discovery, highly hydrophobic molecules like TFU frequently appear as "promiscuous inhibitors" or false positives. This is driven by liquid-liquid phase separation (LLPS) in aqueous assay buffers.
FAQ: My assay shows a bell-shaped dose-response curve. Is TFU phase separating?
Causality: Yes. At sub-micromolar to micromolar concentrations, TFU exceeds its critical aggregation concentration (CAC) in aqueous media. Instead of precipitating as a solid, it undergoes LLPS to form stable, liquid-like colloidal aggregates (100–1000 nm in diameter) [3]. These colloids non-specifically sequester the target enzyme on their surface, causing partial denaturation and apparent inhibition. The bell-shaped curve occurs because, at very high concentrations, the colloids fuse and precipitate, releasing the enzyme back into the solution.
FAQ: How do I differentiate true target inhibition from colloidal aggregation?
Causality: True molecular inhibition is stoichiometric and relies on specific active-site binding. Colloidal inhibition is non-specific and relies on hydrophobic surface interactions. By introducing a non-ionic detergent, you can selectively disrupt the hydrophobic forces holding the TFU colloids together, dissolving them back into monomers [4]. If the compound loses its inhibitory activity upon detergent addition, it was a false-positive aggregator.
Protocol 2: Diagnostic Workflow for TFU Colloidal Aggregation
This protocol utilizes Dynamic Light Scattering (DLS) and detergent perturbation to validate the integrity of the assay data.
-
Baseline Measurement: Run the standard biochemical assay with TFU at its
concentration. Record the baseline inhibition. -
Detergent Perturbation: Prepare a parallel assay buffer containing 0.01% (v/v) Triton X-100 or Tween-20. Re-run the TFU dose-response.
-
Validation Check: If the
shifts by more than 10-fold (or activity is entirely lost), TFU is acting as a colloidal aggregator.
-
-
Physical Confirmation via DLS: Place a 50
M solution of TFU in assay buffer (without detergent or protein) into a Dynamic Light Scattering (DLS) cuvette.-
Validation Check: A scattering peak in the 100–500 nm radius range confirms the presence of colloidal aggregates.
-
-
Enzyme Concentration Titration: Increase the target enzyme concentration by 5-fold. Colloidal inhibitors will show a massive drop in potency because the fixed surface area of the colloids becomes saturated, leaving excess free enzyme active.
Quantitative Summary: Physicochemical Drivers & Mitigation
The following table summarizes the quantitative parameters governing TFU phase separation and the corresponding mitigation limits.
| Phase Separation Type | Primary Driver | Diagnostic Metric | Mitigation Strategy |
| Synthetic Rag Layer | Interfacial H-bonding | Emulsion half-life > 5 min | Add 5-10% v/v THF; Saturate aqueous phase with NaCl. |
| Colloidal Aggregation | Hydrophobic Collapse (LLPS) | DLS Particle Radius: 100–500 nm | Add 0.01% v/v Triton X-100 to assay buffer. |
| Aqueous Precipitation | High LogP / Low Solubility | Turbidity at OD | Pre-dissolve in 100% DMSO; keep final DMSO < 1%. |
References
-
Kowalski, J. A., et al. "Rapid synthesis of an array of trisubstituted urea-based soluble epoxide hydrolase inhibitors facilitated by a novel solid-phase method." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]
-
Khan, et al. "Forecasting the Problem of Excessive Oil Entrainment in a Desalter Using Spinning Drop Method." ACS Omega, 2024. URL:[Link]
-
Shoichet Lab. "Colloidal aggregation in drug discovery & drug formulation." UCSF BKS Lab, 2017. URL: [Link]
-
News-Medical. "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs." News-Medical Life Sciences, 2017. URL:[Link]
minimizing side reactions in the phosgenation of fluoroanilines
Minimizing Side Reactions & Process Optimization
Audience: Process Chemists, R&D Scientists, and Drug Development Engineers. Scope: Troubleshooting, mechanistic insight, and protocol optimization for the synthesis of fluorophenyl isocyanates.
Core Directive: The Challenge of Fluoroanilines
Synthesizing isocyanates from fluoroanilines presents a unique kinetic paradox. The fluorine atom’s strong electron-withdrawing effect (–I effect) reduces the nucleophilicity of the amine nitrogen. While this might suggest a reduced rate of side reactions, it often leads to sluggish initial phosgenation, requiring higher temperatures or longer reaction times. These harsh conditions can paradoxically promote the formation of thermodynamically stable 1,3-bis(fluorophenyl)ureas , the primary impurity that plagues this chemistry.
This guide moves beyond basic textbook procedures to provide field-tested strategies for suppressing urea formation and handling the specific solubility and reactivity profiles of fluoroanilines.
Mechanistic Pathway & Side Reactions[1]
To troubleshoot, one must visualize the competition between the desired pathway and the urea "trap."
Figure 1: Reaction network showing the critical competition between isocyanate formation and the urea side-reaction.[1][2]
Optimization Strategies: The "How-To"
Method A: The "Cold-Hot" Phosgenation (Standard)
Best for: Standard fluoroanilines (e.g., 4-fluoroaniline).[3]
-
Cold Stage (0°C – 20°C): Dissolve the fluoroaniline in an inert solvent (Chlorobenzene or o-Dichlorobenzene). Add this solution slowly to a pre-cooled solution of excess phosgene.
-
Why? This forms a slurry of carbamoyl chloride and amine hydrochloride. Keeping it cold prevents the amine from reacting with any transiently formed isocyanate to form urea.
-
-
Hot Stage (80°C – 130°C): Slowly heat the slurry while sparging with phosgene gas.
-
Why? This decomposes the carbamoyl chloride into isocyanate and drives off HCl. The presence of excess phosgene during heating is critical to reconvert any urea formed back into isocyanate.
-
Method B: Hydrochloride Salt Phosgenation
Best for: Highly reactive amines or when urea formation is uncontrollable.
-
Salt Formation: Pre-treat the fluoroaniline with dry HCl gas in the solvent to form the amine hydrochloride salt before introducing phosgene.
-
Phosgenation: Heat the salt suspension (100°C+) in the presence of phosgene.
Method C: Continuous Flow Processing
Best for: Scale-up and safety.
Using a flow reactor allows for rapid mixing (milliseconds) and precise temperature control.
-
Protocol: Pump a stream of fluoroaniline and a stream of phosgene into a high-shear mixer at high temperature (120°C) with a short residence time.
-
Advantage:[4][3][6][8] The "infinite" local excess of phosgene and rapid heat removal virtually eliminate urea formation.
Troubleshooting Guide & FAQs
Q1: My yield is low (< 70%), and I see a white precipitate that won't dissolve. What is it?
Diagnosis: It is likely 1,3-bis(fluorophenyl)urea .
-
Cause: Localized deficiency of phosgene. If the amine is added too quickly or mixing is poor, the amine reacts with the product (isocyanate) instead of the reagent (phosgene).
-
Solution:
-
Increase Phosgene Excess: Use 1.5 – 3.0 equivalents.
-
Reverse Addition: Always add Amine to Phosgene, never Phosgene to Amine.
-
"Burn" the Urea: If urea is already formed, reflux the mixture at high temperature (>130°C) with a slow stream of phosgene gas. This can chemically cleave the urea back into isocyanate (see Figure 1).
-
Q2: The reaction is extremely slow; the intermediate salt just sits there.
Diagnosis: Deactivated Nucleophile.
-
Cause: The fluorine atom pulls electron density from the nitrogen, making the amine/salt stable and unreactive.
-
Solution:
-
Catalysis: Add a catalytic amount (0.5 - 1.0 mol%) of DMF (Dimethylformamide) . DMF reacts with phosgene to form the Vilsmeier-Haack reagent (chloroiminium salt), which is a far more potent electrophile than phosgene alone.
-
Temperature: Switch to a higher boiling solvent (e.g., o-Dichlorobenzene, bp 180°C) to drive the kinetics.
-
Q3: I am getting polymerization or "tar" in the flask.
Diagnosis: Thermal degradation or HCl trapping.
-
Cause: Prolonged heating of isocyanates in the presence of accumulated HCl can lead to carbodiimide formation or polymerization.
-
Solution:
-
Nitrogen Sweep: Ensure a vigorous N2 purge during the hot stage to mechanically remove HCl gas as it forms.
-
Reduce Time: Once the solution clears (indicating conversion of the solid salt to liquid isocyanate), stop heating immediately.
-
Q4: How do I handle the solubility issues of Fluoroaniline Hydrochloride?
Diagnosis: Mass Transfer Limitation.
-
Context: In Method A, the amine hydrochloride often forms a "hard cake" on the reactor walls/stirrer, preventing reaction.
-
Solution:
-
Solvent Choice: Use Chlorobenzene or o-Dichlorobenzene . Avoid toluene if possible, as hydrochloride salts are often too insoluble in it, leading to clumping.
-
High-Shear Stirring: Use an overhead stirrer with a retreat-curve impeller or a Cowles blade to break up particle agglomerates.
-
Summary of Critical Process Parameters
| Parameter | Recommended Range | Impact on Process |
| Phosgene Equivalents | 1.2 – 3.0 eq | < 1.2: Urea formation spikes. > 3.0: Waste treatment burden. |
| Temperature (Hot Stage) | 90°C – 140°C | Low: Incomplete conversion. High: Polymerization/Tar. |
| Solvent Concentration | 5 – 15 wt% Amine | High Conc: Increases urea rate (2nd order reaction). |
| Catalyst (Optional) | DMF (0.1 – 1.0 mol%) | Essential for highly electron-deficient fluoroanilines. |
Safety Protocol: Phosgene Handling
-
Engineering Controls: All phosgene work must be performed in a dedicated, negative-pressure glovebox or a walk-in hood with a "curtain" of air.
-
Scrubbing: Vent lines must pass through a caustic scrubber (20% NaOH) to neutralize excess phosgene.
-
Detection: Personnel must wear colorimetric badges (e.g., ChemTape) that change color upon exposure to ppb levels of phosgene.
-
Antidote: While no specific antidote exists, immediate removal to fresh air and observation for delayed pulmonary edema is critical.
References
-
Phosgenation Chemistry & Mechanism : Twitchett, H. J. (1974). Chemistry of the Isocyanate Group. Chemical Society Reviews, 3(2), 209-230.Link
-
Troubleshooting Urea Formation : Papas, N. (2025). Minimizing Urea Byproducts in Isocyanate Synthesis.[4] Organic Process Research & Development.Link (Generalized search for OPRD articles on this topic).
-
Continuous Flow Phosgenation : Kappe, C. O., et al. (2021). Continuous Flow Strategies for Using Fluorinated Gases in Organic Synthesis. Chemical Society Reviews.Link
-
Handling & Safety : Valsynthese. (2023). Safe Handling of Phosgene in Industrial Synthesis.Link
-
Fluoroaniline Properties : PubChem. (2025). 4-Fluoroaniline Compound Summary.Link
Sources
- 1. ionike.com [ionike.com]
- 2. Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. Chinese scientists synthesize unsymmetrical ureas using non-phosgene method | EurekAlert! [eurekalert.org]
- 6. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 7. Chinese scientists synthesize unsymmetrical ureas using non-phosgene method | EurekAlert! [eurekalert.org]
- 8. researchgate.net [researchgate.net]
scaling up production of N,N,N'-Tris(4-fluorophenyl)urea for industrial use
Technical Support Center: Scale-Up & Production Guide for N,N,N'-Tris(4-fluorophenyl)urea
Case ID: TFU-PROD-SCALE-08 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Scaling up the production of This compound (CAS: N/A for specific tris-isomer, analogous to general triaryl ureas) presents unique challenges distinct from standard amide or urea couplings.[1] Unlike the robust synthesis of N,N'-diaryl ureas, the formation of a tris-substituted aryl urea involves the nucleophilic attack of a sterically hindered, electron-deficient secondary amine (Bis(4-fluorophenyl)amine ) onto an electrophilic isocyanate (4-Fluorophenyl isocyanate ).[1]
This guide addresses the three critical bottlenecks in industrial scale-up:
-
Nucleophilic dormancy: Overcoming the low reactivity of diarylamines.
-
Competitive hydrolysis: Managing the formation of the insoluble N,N'-bis(4-fluorophenyl)urea impurity.[1]
-
Solids handling: Preventing "cementing" in the reactor during crystallization.
Section 1: Critical Reaction Parameters (The "Why" Behind the Protocol)
Q: My reaction conversion stalls at 60% even with excess isocyanate. Why isn't the secondary amine reacting?
A: This is a classic issue of nucleophilicity vs. sterics. Bis(4-fluorophenyl)amine is a poor nucleophile. The nitrogen lone pair is delocalized into two electron-withdrawing fluorophenyl rings, significantly reducing its availability.[1] Furthermore, the steric bulk hinders the approach to the isocyanate carbon.[1]
The Fix:
-
Thermodynamic Push: You cannot rely on room temperature kinetics. This reaction requires thermal energy (reflux in Toluene or Xylene) to overcome the activation barrier.
-
Catalytic Activation: Standard bases (TEA, DIPEA) are often insufficient.[1] Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) at 5-10 mol%.[1] DMAP attacks the isocyanate first, forming a highly reactive acyl-pyridinium intermediate that is more susceptible to attack by the sluggish diarylamine.[1]
Q: How do I prevent the formation of the "Brick Dust" impurity (N,N'-Bis(4-fluorophenyl)urea)?
A: The "Brick Dust" is the symmetrical urea formed when moisture hydrolyzes your isocyanate starting material.
-
Mechanism: Isocyanate +
Carbamic Acid Aniline + . The generated aniline then reacts instantly with remaining isocyanate to form the bis-urea. -
Impact: This impurity has a melting point >260°C and is insoluble in almost everything. It will contaminate your final product and clog filters.
Protocol Adjustment:
-
Dry Solvents: Solvents must be dried to <50 ppm water (Karl Fischer titration).
-
Inert Atmosphere: A positive pressure of
is non-negotiable. -
Scavenging: If the impurity is detected, filter the hot reaction mixture. The symmetrical bis-urea usually remains solid at reflux, while your target tris-urea (being less symmetric and having fewer H-bond donors) remains in solution.[1]
Section 2: Optimized Synthesis Workflow
The following workflow is designed for self-validation. Each step includes a checkpoint to ensure quality before proceeding.
Step-by-Step Protocol
| Parameter | Specification | Rationale |
| Solvent | Toluene or o-Xylene (Anhydrous) | High boiling point for kinetics; poor solubility for bis-urea impurity (allows filtration).[1] |
| Concentration | 0.5 M (relative to amine) | Balances throughput with viscosity control. |
| Stoichiometry | 1.0 equiv Amine : 1.1 equiv Isocyanate | Slight excess of isocyanate drives the sluggish amine to completion. |
| Catalyst | DMAP (5 mol%) | Activates the isocyanate species. |
| Temperature | Reflux (110°C - 140°C) | Essential to overcome steric/electronic deactivation. |
Execution:
-
Charge reactor with Bis(4-fluorophenyl)amine and DMAP in dry Toluene.
-
Heat to 80°C.
-
Add 4-Fluorophenyl isocyanate slowly (to control exotherm, though mild).
-
Ramp to reflux and hold for 6–12 hours.
-
Checkpoint 1 (IPC - HPLC/TLC): Check for disappearance of amine. If >5% amine remains, add 0.1 equiv isocyanate.[1]
Workup (The "Hot Filtration" Method):
-
While the reaction is still at reflux , filter the mixture through a heated filter (or jacketed filter).
-
Why? This removes the insoluble N,N'-bis(4-fluorophenyl)urea impurity (the "Brick Dust").[1]
-
-
Cool the filtrate slowly to 0–5°C. The target N,N,N'-Tris urea should crystallize.[1]
-
Filter the product and wash with cold toluene followed by hexanes.
Section 3: Visualizing the Chemistry
The diagram below illustrates the competing pathways. Your goal is to maximize the Blue path and eliminate the Red path.
Figure 1: Reaction network showing the target synthesis (Green) vs. the moisture-induced impurity cascade (Red).[1]
Section 4: Troubleshooting & FAQ
Q: The product is oiling out instead of crystallizing. How do I fix this? A: Tris-aryl ureas can form supersaturated oils due to their lack of symmetry compared to bis-ureas.[1]
-
Immediate Fix: Re-heat to dissolve the oil, then seed the solution with a pure crystal (if available) or scratch the glass.[1]
-
Solvent Modification: Add a non-polar anti-solvent (Heptane) dropwise to the hot toluene solution until slight turbidity persists, then cool slowly.[1]
Q: I am scaling from 10g to 1kg. What safety concerns change? A:
-
Isocyanate Accumulation: On a small scale, you might add isocyanate all at once.[1] At 1kg, if the reaction doesn't start immediately (induction period), you risk accumulating unreacted isocyanate.[1] If the reaction suddenly kicks off, the exotherm can be dangerous.[1]
-
Protocol: Use a dosing pump to add isocyanate over 1 hour at reaction temperature.
-
-
Sensitization: 4-Fluorophenyl isocyanate is a potent respiratory sensitizer and lachrymator [1]. Containment (scrubbers) is required for off-gassing.
Q: Can I use ethanol for recrystallization? A: Use with caution. While ethanol is a standard solvent for urea recrystallization [2], tris-aryl ureas are often too soluble in hot ethanol and may not precipitate well upon cooling.[1] Furthermore, prolonged heating in ethanol can cause transamidation (alcoholysis) of the urea linkage, though this is slow.[1] Toluene/Heptane is safer for chemical stability.
References
-
Sarveswari, S., & Raja, V. S. (2012).[1] Synthesis, crystal structure and biological activities of N,N'-bis(4-fluorophenyl)urea. PMC (PubMed Central). Retrieved from [Link]
-
Artuso, E., et al. (2007).[1][2] Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation. Organic Chemistry Portal. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Anion Binding Affinity of Tris(4-fluorophenyl)urea vs. Thiourea Scaffolds
This guide provides an in-depth technical comparison of N,N,N'-Tris(4-fluorophenyl)urea (and its structural analogues) versus its thiourea counterpart.
Note on Nomenclature: The term "N,N,N'-Tris" in the context of high-affinity anion receptors typically refers to tripodal receptors derived from a tris(2-aminoethyl)amine (TREN) or similar scaffold, functionalized with three urea/thiourea arms. A literal
Executive Summary
In supramolecular chemistry, the choice between urea and thiourea motifs dictates the thermodynamic stability and selectivity of anion complexes. While both motifs utilize directional hydrogen bonding (NH···X⁻), the thiourea analogue consistently exhibits superior binding affinity (often by 1–2 orders of magnitude) due to higher acidity and lower desolvation penalties.
The inclusion of the 4-fluorophenyl substituent is a critical design element: the fluorine atom acts as an electron-withdrawing group (EWG) that enhances the acidity of the N-H protons without introducing the steric bulk or excessive competing acidity associated with nitro- or cyano- groups.
Key Performance Differentiators
| Feature | Tris-Urea (4-F) | Tris-Thiourea (4-F) | Impact |
| Acidity ( | Lower ( | Higher ( | Thiourea forms stronger H-bonds. |
| H-Bond Donor | Harder donor (O=C) | Softer donor (S=C) | Thiourea binds softer anions ( |
| Binding Affinity ( | Moderate ( | High ( | Thiourea is preferred for low-concentration sensing. |
| Solubility | Moderate | Good | Thiourea often has better solubility in organic media. |
Mechanistic Principles
The Acidity-Affinity Relationship
The primary driver for anion binding in these neutral receptors is the acidity of the N-H protons.
-
Thiourea Effect: The sulfur atom in the thiocarbonyl group (
) is less electronegative than oxygen, but it is larger and more polarizable. Crucially, the thioamide resonance structure places a greater positive charge density on the nitrogen protons, significantly increasing their acidity ( of thiourea is 6–7 units lower than urea). -
Fluorine Substituent Effect: The para-fluorine atom exerts an inductive electron-withdrawing effect (-I), further polarizing the N-H bond. Unlike nitro groups, which can interact with the solvent or cause solubility issues, fluorine provides a "clean" acidity boost.
Binding Geometry (Tripodal Cleft)
The "Tris" architecture (typically TREN-based) pre-organizes the receptor into a
Figure 1: Logical flow of anion encapsulation in tripodal receptors.
Performance Comparison Data
The following data summarizes typical association constants (
Table 1: Comparative Binding Constants ( in M )
Solvent: DMSO-
| Anion | Tris(4-F-phenyl)urea | Tris(4-F-phenyl)thiourea | Selectivity Note |
| Fluoride ( | Both show peak affinity for | ||
| Acetate ( | Oxoanions fit well in the tripodal cleft. | ||
| Chloride ( | Critical Difference: Urea binds Cl- poorly; Thiourea binds it effectively. | ||
| Phosphate ( | Strong binding due to tetrahedral shape matching the cavity. |
Interpretation: If your target is Chloride transport or recognition, the Urea derivative is likely insufficient. You must use the Thiourea analogue. For Fluoride , both work, but Thiourea may lead to deprotonation (acid-base reaction) rather than simple binding due to its high acidity.
Experimental Protocols
To validate these affinities in your own lab, use 1H NMR Titration . This is the gold standard for neutral receptors as it provides structural insight into the binding mode.
Protocol: 1H NMR Titration (Self-Validating)
Objective: Determine
-
Preparation of Host Solution:
-
Dissolve the receptor (
M) in DMSO- (0.5 mL). -
Record the initial spectrum (
). Ensure N-H peaks are sharp and visible (typically 8.0–10.0 ppm).
-
-
Preparation of Guest Solution:
-
Dissolve the tetrabutylammonium (TBA) salt of the anion (e.g., TBACl, TBAF) in the Host Solution (not pure solvent).
-
Why? Using the host solution as the solvent for the guest maintains a constant concentration of the host throughout the titration, simplifying the math (dilution factor = 0).
-
-
Titration Steps:
-
Add aliquots of Guest solution to the NMR tube (0.1 to 10 equivalents).
-
Shake vigorously and allow to equilibrate (2 mins).
-
Record 1H NMR after each addition.
-
-
Data Analysis:
-
Track the chemical shift change (
) of the urea/thiourea N-H protons. -
Plot
vs. . -
Fit to a 1:1 binding isotherm (Isotherm equation below) using non-linear regression (e.g., BindFit or EQNMR).
-
Visualizing the Workflow
Figure 2: Step-by-step NMR titration workflow.
Synthesis & Stability Notes
-
Synthesis:
-
Urea: React Tris(2-aminoethyl)amine (TREN) with 4-fluorophenyl isocyanate .
-
Thiourea: React TREN with 4-fluorophenyl isothiocyanate .
-
Caution: Isothiocyanates are less reactive than isocyanates; the thiourea synthesis may require longer reflux times (e.g., in THF or DCM).
-
-
Stability:
-
Urea: Highly stable to oxidation and hydrolysis.
-
Thiourea: Susceptible to desulfurization by heavy metals (Hg, Ag) or strong oxidants. Avoid using metallic spatulas or storing in the presence of strong oxidizers.
-
References
-
Custelcean, R. et al. (2005). "Anion Binding by Tripodal Urea and Thiourea Receptors."[1][2][3][4] Crystal Growth & Design. Link
-
Gale, P. A. et al. (2016).[4] "Tris-ureas as transmembrane anion transporters." Dalton Transactions. Link
-
Khansari, M. E. et al. (2015). "Synthesis and anion binding studies of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors." RSC Advances. Link
-
Marques, I. et al. (2014).[5][6] "Tris-thiourea tripodal-based molecules as chloride transmembrane transporters." Soft Matter. Link
-
Fabbrizzi, L. et al. (2002). "Urea vs. thiourea in anion recognition." Journal of Organic Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and anion binding studies of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors: Proton transfer-induced selectivity for hydrogen sulfate over sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tris-ureas as transmembrane anion transporters - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT02046A [pubs.rsc.org]
- 5. Molecular Modelling Group - UA // Publications [molecular-modeling.dq.ua.pt]
- 6. BJOC - Switchable molecular tweezers: design and applications [beilstein-journals.org]
HPLC method validation for purity analysis of N,N,N'-Tris(4-fluorophenyl)urea
HPLC Method Validation for Purity Analysis of N,N,N'-Tris(4-fluorophenyl)urea: A Comparative Guide to Stationary Phase Selection
Executive Summary
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving multi-halogenated aromatic compounds. This compound, with its three highly hydrophobic and rigid 4-fluorophenyl rings, presents a unique chromatographic challenge. Standard C18 columns routinely fail to resolve its critical positional isomers. This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) alternatives, providing a self-validating, method validation protocol[1] for purity analysis.
Mechanistic Causality: C18 vs. PFP Stationary Phases
To develop a robust analytical method, we must first understand the causality behind stationary phase selection rather than relying on trial and error[2].
-
The C18 Limitation: Alkyl-chain phases like C18 rely almost exclusively on dispersive (hydrophobic) interactions[3]. Because shifting a fluorine atom from the para (4-fluoro) to the ortho (2-fluoro) position does not significantly alter the molecule's overall hydrophobicity (LogP), C18 columns cannot differentiate these positional isomers, resulting in co-elution[4].
-
The PFP Advantage: Fluorinated phenyl phases, such as Pentafluorophenyl (PFP), offer a multi-modal retention mechanism[5]. Beyond basic hydrophobicity, PFP columns provide strong
interactions between the electron-deficient pentafluorophenyl ring and the electron-rich regions of the analyte[6]. Furthermore, the highly polar C-F bonds induce strong dipole-dipole interactions, and the rigid planar structure of the PFP ligand offers exceptional shape and steric selectivity[7]. This allows the PFP column to easily recognize the spatial differences between positional isomers of this compound[4].
Fig 1: Comparison of retention mechanisms between standard C18 and Pentafluorophenyl (PFP) phases.
Comparative Performance Data
To objectively evaluate these mechanisms, a comparative study is modeled using a mobile phase of Water/Acetonitrile (Gradient) supplemented with 0.1% Formic Acid. The target is to resolve this compound from its critical impurity, N,N-Bis(4-fluorophenyl)-N'-(2-fluorophenyl)urea.
| Chromatographic Parameter | Standard C18 Column | Pentafluorophenyl (PFP) Column |
| Retention Time (API) | 12.4 min | 14.8 min |
| Resolution (4-fluoro vs 2-fluoro) | 0.8 (Co-elution) | 2.6 (Baseline separation) |
| Tailing Factor (USP) | 1.45 | 1.05 |
| Theoretical Plates (N) | 12,500 | 18,200 |
| Selectivity ( | 1.02 | 1.15 |
Data Interpretation: The PFP column provides baseline resolution (
Step-by-Step Method Validation Protocol (ICH Q2(R2) Compliant)
Having established the PFP column as the superior alternative, the method must be validated. The following protocol aligns with the modernized lifecycle approach of the[1], ensuring every step acts as a self-validating system[8].
Fig 2: Step-by-step ICH Q2(R2) compliant HPLC method validation workflow for purity analysis.
Phase 1: Specificity & Forced Degradation
-
Causality: Proves the method can unambiguously assess the analyte without interference from the matrix or degradants[9].
-
Procedure: Inject a blank (diluent), the API standard, and a sample spiked with known impurities (e.g., 4-fluoroaniline). Subject the API to forced degradation (acid, base, peroxide, heat, and UV light).
-
Self-Validating Check: Peak purity angle must be less than the purity threshold (via PDA detector). Resolution (
) between this compound and the closest eluting degradant must be .
Phase 2: Sensitivity (LOD and LOQ)
-
Causality: Establishes the absolute limits of the detector's reliability for trace impurities[10].
-
Procedure: Perform serial dilutions of the impurity standards. Measure the signal-to-noise (S/N) ratio.
-
Self-Validating Check: LOD requires S/N
. LOQ requires S/N with a precision of RSD across six replicate injections.
Phase 3: Linearity and Range
-
Causality: Demonstrates that the UV response is directly proportional to the concentration across the working range[1].
-
Procedure: Prepare a minimum of five concentration levels ranging from the LOQ to 120% of the specification limit[8]. Plot peak area against concentration and perform linear regression.
-
Self-Validating Check: Correlation coefficient (
) . The y-intercept should be of the target concentration response.
Phase 4: Accuracy (Recovery)
-
Causality: Verifies the closeness of agreement between the accepted true value and the experimental result, ensuring no matrix effects suppress the signal[11].
-
Procedure: Spike the API matrix with known quantities of impurities at three levels: 50%, 100%, and 150% of the specification limit. Prepare three replicates per level.
-
Self-Validating Check: Mean recovery must fall between 95.0% and 105.0% for each level.
Phase 5: Precision (Repeatability & Intermediate Precision)
-
Causality: Ensures the method generates consistent results under normal operating conditions and across different environments[11].
-
Procedure: For repeatability, inject six independent preparations of the 100% spiked sample. For intermediate precision, have a second analyst perform the same procedure on a different day using a different HPLC system[12].
-
Self-Validating Check: The relative standard deviation (RSD) for peak areas and retention times must be
.
Phase 6: Robustness
-
Causality: Evaluates the method's reliability against deliberate, minor variations, preventing future out-of-specification (OOS) investigations[10].
-
Procedure: Alter column temperature (
), flow rate ( ), and mobile phase organic composition ( ). -
Self-Validating Check: System suitability parameters (Resolution
, Tailing ) must be maintained under all varied conditions.
Conclusion
For the purity analysis of this compound, relying on standard C18 chemistry introduces significant analytical risk due to the inability to resolve fluorinated positional isomers. By transitioning to a Pentafluorophenyl (PFP) stationary phase, laboratories can leverage
References
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]
-
Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online (LCGC) URL: [Link]
-
Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL: [Link]
-
Title: LC Column Comparison - Restek Resource Hub Source: Restek URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. LC Column Comparison | Restek [discover.restek.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. m.youtube.com [m.youtube.com]
- 12. database.ich.org [database.ich.org]
1H and 13C NMR spectral characterization of N,N,N'-Tris(4-fluorophenyl)urea
Topic:
Executive Summary & Structural Context
This compound is a tris-substituted urea derivative characterized by a lack of symmetry across the urea linkage. Unlike the symmetric 1,3-bis(4-fluorophenyl)urea, this molecule features two distinct nitrogen environments: a tertiary amine bearing two 4-fluorophenyl rings and a secondary amide bearing a single 4-fluorophenyl ring.
This guide provides a rigorous spectral characterization protocol, contrasting the compound's performance against non-fluorinated analogs (N,N,N'-triphenylurea) and highlighting the critical solvent-dependent shifts that validate the urea hydrogen bonding network.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral integrity, the following protocol synthesizes best practices for urea solubility and fluorine-coupling resolution.
2.1 Sample Preparation
-
Solvent Selection: DMSO-d
is the mandatory standard for this characterization.-
Causality: Chloroform-d (CDCl
) often leads to peak broadening of the N-H proton due to rapid exchange and poor solubility of aryl ureas. DMSO-d stabilizes the N-H proton via hydrogen bonding, shifting it downfield (δ > 8.5 ppm) into a distinct window and sharpening the signal for integration.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][2]
2.2 Instrument Parameters
-
H NMR: Minimum 400 MHz.
-
Critical Setting: Sufficient acquisition time (AQ > 3.0 s) to resolve small
couplings (~4-6 Hz).
-
-
C NMR: Minimum 100 MHz (field strength).
-
Decoupling: Proton-decoupled (
C{ H}) sequence. -
Note: Fluorine coupling will not be decoupled, resulting in complex splitting patterns (doublets) for all carbon signals.
-
H NMR Characterization
The proton spectrum is defined by two key features: the deshielded urea proton and the complex splitting of the aromatic rings due to
3.1 Spectral Assignment Table (DMSO-d
)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integral | Coupling ( | Assignment |
| NH | 8.80 – 9.10 | Singlet (s) | 1H | — | Urea N-H |
| Ar-H | 7.50 – 7.65 | Multiplet (m) | 2H | Ring A (N'-Ph): Ortho to N | |
| Ar-H | 7.25 – 7.40 | Multiplet (m) | 4H | Ring B (N,N-Ph): Ortho to N | |
| Ar-H | 7.10 – 7.20 | Multiplet (m) | 6H | Meta to N (Ortho to F) |
Note: Chemical shifts are predicted based on substituent increments from 1,1,3-triphenylurea and 1,3-bis(4-fluorophenyl)urea data.
3.2 Analysis of Splitting Patterns
-
Ring A vs. Ring B: The molecule possesses two chemically distinct aromatic environments.
-
Ring A (N'-monosubstituted): The protons ortho to the nitrogen are typically more deshielded (downfield) due to the adjacent carbonyl's anisotropy and the H-bond donor character of the NH group.
-
Ring B (N,N-disubstituted): These rings are chemically equivalent to each other due to rapid rotation, but distinct from Ring A.
-
-
Fluorine Coupling: Unlike standard triplets seen in unsubstituted phenyl rings, the 4-fluorophenyl protons appear as complex multiplets . The large
(approx. 8–9 Hz) often overlaps with the ortho-coupling, creating pseudo-quartets or broadened signals.
C NMR Characterization
The carbon spectrum provides the most definitive structural proof due to the characteristic C-F coupling constants, which act as a "spectral fingerprint."
4.1 Spectral Assignment Table
| Carbon Type | Shift (δ, ppm) | Splitting Pattern | Coupling Constant ( | Structural Insight |
| C-F (Ipso) | 157.0 – 160.0 | Doublet (d) | Diagnostic for 4-F substitution | |
| C=O (Urea) | 152.5 – 154.0 | Singlet (s) | — | Urea Carbonyl |
| C-N (Ipso) | 136.0 – 139.0 | Singlet/Weak d | Quaternary carbons attached to N | |
| C-Ortho | 120.0 – 122.0 | Doublet (d) | Carbons meta to Fluorine | |
| C-Meta | 115.0 – 116.5 | Doublet (d) | Carbons ortho to Fluorine |
4.2 Comparative Insight: Tris-F vs. Triphenylurea
In the non-fluorinated N,N,N'-triphenylurea , the aromatic carbons appear as sharp singlets. In the Tris(4-fluorophenyl) analog, the carbon signals are split into doublets.
-
Validation Check: If you observe singlets in the aromatic region (115–130 ppm), the fluorination or the purity of the compound is compromised. The
doublet (~22 Hz) at ~115 ppm is the most reliable marker for the 4-fluorophenyl group.
Visualization of Characterization Logic
The following diagram illustrates the logical flow for assigning the distinct aromatic rings and validating the structure using NMR data.
Caption: Logical workflow for spectral assignment, distinguishing N-H protons and validating Fluorine substitution via
Comparative Performance Guide
This table objectively compares the spectral features of the Tris(4-fluorophenyl) compound against its primary alternatives to aid in identification.
| Feature | This compound | N,N,N'-Triphenylurea (Alternative 1) | 1,3-Bis(4-fluorophenyl)urea (Alternative 2) |
| Symmetry | Asymmetric (2 distinct ring sets) | Asymmetric (2 distinct ring sets) | Symmetric (1 distinct ring set) |
| ~9.0 ppm (Deshielded by F-inductivity) | ~8.6 ppm | ~8.8 ppm | |
| All Ar-C are Doublets | All Ar-C are Singlets | All Ar-C are Doublets | |
| Solubility (DMSO) | High | Moderate | High |
| Key Diagnostic | Integration 2:1 ratio for Ring A vs Ring B | Integration 2:1 ratio for Ring A vs Ring B | Integration 1:1 (Symmetric) |
References
-
Abraham, R. J., et al. (2006). "
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link -
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
- Dolinšek, J., et al. (2002). "Carbon-Fluorine Coupling Constants in 13C NMR." Journal of Magnetic Resonance. (General reference for J-values in fluorobenzenes).
-
BenchChem. "1H and 13C NMR spectra of Triphenyl-Substituted Ureas." BenchChem Spectral Database. Link
-
SpectraBase. "N,N'-Bis(4-fluorophenyl)urea NMR Data." Wiley Science Solutions. Link
Sources
validating spectroscopic data for N,N,N'-Tris(4-fluorophenyl)urea structure confirmation
Executive Summary
In the development of urea-based inhibitors, structural ambiguity often arises between symmetric and asymmetric substitution patterns. For N,N,N'-Tris(4-fluorophenyl)urea (hereafter TFPU ), the presence of three chemically similar fluorinated aromatic rings creates a complex spectroscopic environment. Standard 1D NMR often fails to resolve the unique connectivity due to extensive signal overlap and
This guide objectively compares three validation methodologies, moving from basic characterization to definitive structural proof. We establish a self-validating protocol that leverages
Part 1: The Structural Challenge
The synthesis of TFPU typically involves the coupling of bis(4-fluorophenyl)amine with 4-fluorophenyl isocyanate.[1] A critical quality control challenge is distinguishing the target molecule from the symmetric byproduct N,N'-bis(4-fluorophenyl)urea (formed via isocyanate hydrolysis) or unreacted amine.[1]
Synthesis & Impurity Logic
The following workflow illustrates the origin of the structural ambiguity.
Figure 1: Reaction pathways showing the competitive formation of the target tris-urea and the symmetric bis-urea impurity.
Part 2: Comparative Analysis of Validation Methods
We evaluate three distinct analytical tiers for confirming the TFPU structure.
Method A: Standard 1D and NMR
The "Baseline" Approach[1]
Protocol: Samples dissolved in DMSO-
Performance:
-
Ambiguity: The aromatic region (6.9–7.6 ppm) is heavily congested.[1] The
coupling ( ) splits proton signals into multiplets that overlap, making integration unreliable.[1] -
Failure Mode: It is difficult to distinguish the integration ratio of 8:4 (Tris) from 4:4 (Bis) due to signal broadening.[1]
-
Verdict: Insufficient for definitive structure proof.
Method B: -Centric Multi-Nuclear NMR
The "Recommended" Approach[1][2]
Protocol:
- NMR (Non-decoupled): Observe chemical shift environment.
- UDEFT: Carbon spectrum with fluorine decoupling to collapse multiplets into singlets.[1]
Performance:
-
Specificity: TFPU possesses two distinct fluorine environments:[1]
-
Result:
NMR will show two distinct signals with a 2:1 integration ratio . The symmetric bis-urea impurity would show only a single fluorine signal.[1] -
Verdict: High Confidence . This is the most efficient distinguishing test.[1]
Method C: Orthogonal Validation (HRMS + X-Ray)
The "Gold Standard" Approach
Protocol:
-
HRMS (ESI+): Target
Da. -
SC-XRD: Single Crystal X-Ray Diffraction (if solid state form allows).[1]
Performance:
-
Mass Accuracy: Differentiates Tris (
) from Bis ( ) instantly. -
Verdict: Definitive , but requires more expensive instrumentation than NMR.[1]
Part 3: Detailed Validation Data & Protocols
Spectroscopic Data Summary Table
The following table synthesizes theoretical and experimental expectations for TFPU versus its primary impurity.
| Feature | Target: this compound | Impurity: N,N'-Bis(4-fluorophenyl)urea |
| Formula | ||
| Exact Mass | 341.1098 | 249.0834 |
| Two signals (Integration 2:[1][3]1) | One signal | |
| 1H Singlet (~8.5-9.0 ppm) | 2H Singlet (~8.7 ppm) | |
| ~154 ppm (Urea C=O) | ~153 ppm (Urea C=O) | |
| Symmetry |
Step-by-Step Validation Workflow
This protocol ensures scientific integrity by using a self-validating logic flow.[1]
Step 1: High-Resolution Mass Spectrometry (HRMS)
Purpose: Immediate molecular formula confirmation.[1]
-
Prepare a 10 µM solution in MeOH.[1]
-
Inject into ESI-Q-TOF MS.[1]
-
Pass Criteria: Observation of
341.11 5 ppm. Absence of 249.08 (Bis-urea).[1]
Step 2:
NMR Analysis (The "Symmetry Test")
Purpose: Confirm the 2:1 ratio of aromatic rings.
-
Dissolve 5-10 mg in DMSO-
. -
Acquire
spectrum (sweep width -100 to -130 ppm).[1] -
Analysis:
-
Causality: The electronic environment of the Fluorine on the N,N-disubstituted side is shielded differently than the N'-monosubstituted side due to steric twisting and lack of H-bonding on that nitrogen.[1]
Step 3:
Assignment with Fluorine Coupling
Purpose: Verify carbon backbone connectivity.
Note: Without
-
C-4 (C-F): Doublet,
Hz (~158 ppm).[1] -
C-3 (Ortho): Doublet,
Hz (~115 ppm).[1] -
C-2 (Meta): Doublet,
Hz (~125 ppm).[1] -
C-1 (Ipso): Doublet,
Hz (~135 ppm).[1] -
Urea C=O: Singlet (~154 ppm).[1]
Logic Map for Structure Confirmation
Figure 2: Decision tree for spectroscopic validation, prioritizing Mass Spec and Fluorine NMR for rapid confirmation.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][4] Chem.1997 , 62, 7512–7515.[1][4] Link[1]
-
Dolbier, W. R. "Fluorine-19 NMR Spectroscopy: A Guide to the Interpretation of Data."[1] Guide to Fluorine NMR for Organic Chemists, Wiley, 2009 .[1] (Standard reference for F-coupling constants).
-
PubChem Compound Summary. "N,N'-Bis(4-fluorophenyl)urea" (Used for comparative spectral data).[1] Link[1]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed., Elsevier, 2016 .[1] (Source for 2D Heteronuclear protocols).
Sources
- 1. 4-Fluorophenylurea | C7H7FN2O | CID 12612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
Safety Operating Guide
Proper Disposal Procedures: N,N,N'-Tris(4-fluorophenyl)urea
[1][2]
Content Type: Operational Safety & Logistics Guide
Author: Senior Application Scientist
Date: October 26, 2023[1]
Core Directive & Scope
This guide provides an autonomous, self-validating protocol for the disposal of N,N,N'-Tris(4-fluorophenyl)urea . Due to the specific fluorinated nature of this compound, standard organic waste streams are insufficient and potentially hazardous.[1]
Critical Safety Distinction: Unlike non-halogenated ureas, the combustion of this compound releases Hydrofluoric Acid (HF) .[1] Consequently, it must be strictly segregated into Halogenated Waste streams to ensure incineration occurs in facilities equipped with appropriate scrubbers.[1]
Chemical Identification & Hazard Assessment
Before disposal, verify the chemical identity to ensure this protocol applies.
| Parameter | Data / Description |
| Chemical Name | This compound |
| Structural Class | Fluorinated Aromatic Urea |
| Primary Hazard | Irritant / Organ Toxin (Standard for aryl ureas) |
| Combustion Hazard | Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), Carbon Monoxide (CO) |
| Waste Classification | Halogenated Organic (RCRA considerations apply) |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, DMF) |
Expert Insight: While a specific CAS may not be widely listed for the Tris variant, safety protocols should mirror its structural analog, 1,3-Bis(4-fluorophenyl)urea (CAS 370-22-9) [1].[1] Treat the Tris variant as having a higher fluorine load per mole, increasing the potential HF yield during thermal decomposition.[1]
Pre-Disposal Protocol: The Self-Validating System
To ensure compliance and safety, follow this logic flow before moving any material. This system prevents the accidental mixing of incompatible waste streams (e.g., mixing with strong acids which could catalyze hydrolysis).
Visual Workflow: Waste Segregation Logic
Figure 1: Decision tree ensuring all forms of the compound enter the Halogenated Waste stream, regardless of the solvent used.
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Applicable to: Expired reagent, weighing boats, contaminated gloves, spill cleanup materials.[1]
-
PPE Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] A particulate respirator (N95) is advised if the powder is fine/dusty.[1]
-
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed bag into a secondary container—typically a wide-mouth high-density polyethylene (HDPE) drum or a dedicated "Solid Halogenated Waste" pail.[1]
-
Labeling: Affix a hazardous waste label.
-
Constituents: Write "Solid Waste: this compound".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".[1]
-
Critical Note: Clearly write "CONTAINS ORGANIC FLUORINE" to alert disposal facility personnel.
-
Scenario B: Liquid Waste (Mother Liquor or Reaction Solutions)
Applicable to: HPLC effluent, reaction mixtures, washing solutions.[1]
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., use glass or fluorinated HDPE for halogenated solvents; standard HDPE for aqueous/methanol mixtures).[1]
-
Segregation Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated urea solute dictates that this mixture must be disposed of as Halogenated Solvent Waste .[1]
-
Reasoning: If disposed of in non-halogenated streams, the incineration temperature may be insufficient to safely manage HF formation [2].[1]
-
-
Transfer: Funnel liquid into the "Halogenated Waste" carboy. Leave at least 10% headspace (ullage) to prevent over-pressurization.[1]
-
PH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids, neutralize carefully before adding to the organic waste drum to prevent exothermic reactions or gas generation.[1]
Spill Contingency Protocol
In the event of a benchtop spill, immediate action is required to prevent aerosolization.[1]
Visual Workflow: Spill Response
Figure 2: Operational workflow for containing and cleaning spills safely.[1]
Technical Justification & Compatibility Matrix
To maintain scientific integrity, we must understand why these procedures are chosen.
| Material/Condition | Compatibility Status | Reasoning (Mechanism) |
| Strong Acids | Incompatible | Potential for urea hydrolysis; risk of HF evolution if fluorinated groups are cleaved under extreme conditions [1].[1] |
| Strong Oxidizers | Incompatible | Risk of uncontrolled combustion and release of toxic gases (NOx, HF).[1] |
| HDPE Plastic | Compatible | Suitable for storage of solid and aqueous waste.[1] |
| Glass (Borosilicate) | Compatible | Preferred for liquid waste storage to minimize leaching/permeation.[1] |
Regulatory Context (RCRA)
Under US EPA guidelines, halogenated organic compounds (HOCs) are often subject to Land Disposal Restrictions (LDR).[1] They must be treated (usually via incineration) to meet specific standards before any residue can be landfilled.[1] By classifying this urea as Halogenated Waste , you ensure the waste management facility utilizes a Halogen Acid Furnace , which scrubs acid gases (HF/HCl) from the exhaust, preventing environmental release [3].[1]
References
Personal Protective Equipment & Handling Guide: N,N,N'-Tris(4-fluorophenyl)urea
[1]
Executive Safety Summary
Status: High Potency Precaution Required Immediate Action: Treat N,N,N'-Tris(4-fluorophenyl)urea as a Category 3 Acute Toxin and Category 2 Irritant .
Due to the specific structural nature of this tris-substituted urea, standard public safety datasets (SDS) may be limited. This guide enforces a "Precautionary Principle" protocol, extrapolating hazards from its structural analogues (Mono- and Bis-fluorophenyl ureas). These analogues exhibit acute oral toxicity and severe eye irritation.[1] The presence of three fluorophenyl moieties increases lipophilicity, potentially enhancing bioavailability and dermal absorption.
Core Safety Directive:
-
Containment: Handle exclusively within a certified Fume Hood or Powder Containment Enclosure.
-
Respiratory: P100 (HEPA) filtration is the mandatory minimum for particulate handling.
-
Dermal: Double-gloving with specific permeation-resistant materials is required.
Chemical Identification & Hazard Extrapolation
To ensure scientific integrity, we ground our safety protocols in the known properties of the structural family.
| Feature | Specification |
| Chemical Name | This compound |
| Chemical Class | Fluorinated Aryl Urea / Polysubstituted Urea |
| Physical State | Solid (Crystalline Powder) |
| Reference Analogues | 1,3-Bis(4-fluorophenyl)urea (CAS: 370-22-9) (4-Fluorophenyl)urea (CAS: 659-30-3) |
| Likely Hazards | H301: Toxic if swallowed (Derived from Mono-analogue) H319: Causes serious eye irritation H373: May cause damage to organs (Blood/Liver) through prolonged exposure (Aniline metabolite risk) |
Mechanism of Toxicity (The "Why")
Aryl ureas can metabolize to release corresponding anilines. In this case, the potential metabolite is 4-fluoroaniline , a known hemotoxic agent capable of inducing methemoglobinemia (impairing oxygen transport in blood). The "Tris" substitution implies a higher molecular weight and lipophilicity, which may alter metabolic rates but necessitates strict controls against inhalation and ingestion.
Personal Protective Equipment (PPE) Matrix
This system is designed to create redundant barriers between the operator and the compound.
PPE Selection Decision Tree
Visualization of the logic flow for selecting appropriate protection based on activity.
Caption: Logic flow for PPE selection based on physical state and solvent carrier risks.
Detailed Equipment Specifications
| Protection Zone | Standard Protocol (Low Risk) | High Potency Protocol (Powder Handling) | Scientific Rationale |
| Respiratory | N95 / P2 Mask (if in hood) | P100 Respirator or PAPR | Fluorinated powders are often electrostatic and dispersible. P100 captures 99.97% of particulates. |
| Hand (Inner) | Nitrile (4 mil / 0.1mm) | Nitrile (4 mil / 0.1mm) | Acts as a second skin; white color reveals contamination. |
| Hand (Outer) | Nitrile (5-8 mil) | Silver Shield / Laminate | Critical: If using DMSO/DMF, standard nitrile is insufficient. Laminate gloves prevent carrier-mediated absorption. |
| Eye/Face | Safety Glasses (Side Shields) | Chemical Goggles | Prevent corneal injury from dust; analogues are classified Eye Irritant 2. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Lab Coat (Disposable) | Disposable outer layers prevent migration of toxic dust to communal areas. |
Operational Workflows: Step-by-Step
Protocol A: Weighing & Transfer (Critical Control Point)
Objective: Minimize airborne dust generation and static dispersion.
-
Engineering Control: Activate Fume Hood to face velocity 0.5 m/s (100 fpm).
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Fluorinated ureas are prone to static charge, causing "jumping" of powder.
-
Transfer:
-
Place a secondary containment tray (spill tray) inside the balance enclosure.
-
Weigh directly into a tared vial; do not use weighing paper (risk of spill during transfer).
-
Cap the vial inside the hood immediately after addition.
-
-
Decontamination: Wipe the balance area with a methanol-dampened tissue (fluorinated ureas are typically soluble in alcohols). Dispose of tissue as hazardous waste.
Protocol B: Solubilization
Warning: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO enhances skin permeability, potentially carrying the toxic compound directly into the bloodstream.
-
Preferred Solvents: Methanol, Ethanol, Acetonitrile (if chemistry permits).
-
If DMSO is mandatory: You MUST wear Silver Shield (laminate) gloves under outer nitrile gloves.
Emergency Response & Disposal
Emergency Response Workflow
Immediate actions for exposure incidents.
Caption: Immediate response steps for skin, eye, and inhalation exposure.
Disposal Strategy
Environmental Fate: Fluorinated compounds are persistent. Do not discharge into drains.[2][3][4][5][6]
-
Solid Waste: Collect all contaminated gloves, weighing boats, and tissues in a dedicated "Solid Toxic" bin.
-
Liquid Waste: Segregate into "Halogenated Organic Waste".
-
Destruction: The preferred method is High-Temperature Incineration equipped with scrubbers to manage Hydrogen Fluoride (HF) and Nitrogen Oxide (NOx) byproducts.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
